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  • Product: Delcasertib
  • CAS: 949100-39-4

Core Science & Biosynthesis

Foundational

Delcasertib's Mechanism of Action in Cardioprotection: A Technical Guide

The Pathophysiology of Ischemia-Reperfusion Injury and the Role of PKC-δ Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to ischemic heart tissue exacerbates c...

Author: BenchChem Technical Support Team. Date: November 2025

The Pathophysiology of Ischemia-Reperfusion Injury and the Role of PKC-δ

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to ischemic heart tissue exacerbates cellular damage.[9] While reperfusion is essential to salvage the myocardium, it triggers a cascade of detrimental events, including oxidative stress, inflammation, and programmed cell death (apoptosis).[5]

Protein Kinase C-delta (PKC-δ), a member of the novel PKC subfamily, is a critical mediator in this process.[10] Under the oxidative stress conditions of I/R, PKC-δ is activated and translocates from the cytoplasm to subcellular compartments, most notably the mitochondria.[5][10][11] Once localized to the mitochondria, activated PKC-δ is implicated in the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis and myocyte death.[5] This PKC-δ-mediated damage contributes significantly to the overall infarct size following a myocardial infarction.[1][10]

Delcasertib: A Selective PKC-δ Translocation Inhibitor

Delcasertib is a rationally designed peptide therapeutic.[6] It consists of two key components:

  • A "cargo" peptide (δV1-1): This sequence is derived from the V1 region of PKC-δ and acts as a competitive inhibitor, selectively disrupting the binding of activated PKC-δ to its intracellular receptors (Receptors for Activated C-Kinase or RACKs). This prevents the localization of PKC-δ to the mitochondria.[3][6]

Core Mechanism of Action and Downstream Effects

The primary mechanism of Delcasertib is the selective inhibition of PKC-δ translocation.[4] By preventing activated PKC-δ from reaching the mitochondria during the critical initial moments of reperfusion, Delcasertib exerts several downstream cardioprotective effects:

  • Preservation of Mitochondrial Function: By blocking a key trigger of mitochondrial-mediated apoptosis, the integrity and function of the mitochondria are preserved.[4][13] This helps to prevent the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.[14][15]

  • Reduction of Apoptosis and Necrosis: Inhibition of the PKC-δ pathway significantly reduces both apoptotic and necrotic cell death in cardiomyocytes.[5][6]

  • Restoration of Cellular Energetics: The preservation of mitochondrial function allows for the more rapid restoration of cellular ATP stores and the recovery from intracellular acidosis following an ischemic insult.[4]

  • Improved Microvascular Function: Preclinical studies indicated that Delcasertib also reduces endothelial cell damage, leading to improved microvascular patency and function within the infarct zone.[1][3]

cluster_0 Cardiomyocyte cluster_1 Mitochondrion IR Ischemia/ Reperfusion Stress PKCd_cyto PKC-δ (Inactive) in Cytoplasm IR->PKCd_cyto Activates PKCd_active PKC-δ (Active) PKCd_cyto->PKCd_active Mito_PKCd PKC-δ Translocation to Mitochondria PKCd_active->Mito_PKCd Translocates Delcasertib Delcasertib Delcasertib->Mito_PKCd INHIBITS CytC Cytochrome C Release Mito_PKCd->CytC Preservation Mitochondrial Preservation Apoptosis Apoptosis & Cell Death CytC->Apoptosis Initiates

Caption: Signaling pathway of I/R injury and Delcasertib's intervention.

Summary of Preclinical and Clinical Data

Delcasertib's development was supported by a robust body of preclinical evidence, which contrasted with its ultimate performance in a large clinical trial.

Preclinical Evidence

In various animal models of acute myocardial infarction, including rats and pigs, intracoronary administration of Delcasertib just prior to reperfusion consistently demonstrated cardioprotective benefits.[3][4] Key findings included a significant reduction in infarct size, enhanced early recovery of regional left ventricular contractility, and improved microvascular function.[1] These promising results provided a strong rationale for advancing Delcasertib into human trials.

Clinical Trial Data

Clinical development involved two key trials in patients with STEMI undergoing primary PCI.

  • DELTA MI Trial (Phase I): This first-in-human, dose-escalation study evaluated the safety and activity of intracoronary Delcasertib. The trial found the drug to be safe and well-tolerated.[4] While not powered for efficacy, it showed trends toward a reduction in myocardial damage, as measured by creatine kinase-MB (CK-MB) and ST-segment recovery.[4][11]

  • PROTECTION AMI Trial (Phase IIb): This large, multicenter, randomized, double-blind trial was designed to definitively test the efficacy of intravenous Delcasertib.[7] Patients with anterior STEMI were randomized to placebo or one of three doses of Delcasertib. The study failed to meet its primary efficacy endpoint.[7][16]

Table 1: Primary Efficacy Outcome in the PROTECTION AMI Trial (Anterior STEMI Cohort)

Treatment Group N Median Infarct Size (CK-MB AUC, ng·h/mL)
Placebo 255 5156
Delcasertib (50 mg/h) 251 5043
Delcasertib (150 mg/h) 254 4419
Delcasertib (450 mg/h) 250 5253

Data from the PROTECTION AMI Randomized Controlled Trial. The differences between groups were not statistically significant.[7][17]

Table 2: Key Secondary and Safety Endpoints in the PROTECTION AMI Trial

Endpoint Result
Infarct Size (Troponin I AUC) No significant difference between groups.
ST-Segment Recovery No significant difference between groups.
Left Ventricular Ejection Fraction (3 months) No significant difference between groups.
Adjudicated Clinical Endpoints (Death, Heart Failure, Serious Arrhythmias) No significant differences in rates observed.[7]

| Serious Adverse Events | Incidence was similar between Delcasertib and placebo groups.[4] |

Preclinical Preclinical Studies (Animal Models) Phase1 Phase I Trial (DELTA MI) Preclinical->Phase1 Translates to Outcome1 Positive Outcome: • Reduced Infarct Size • Improved LV Function Preclinical->Outcome1 Phase2b Phase IIb Trial (PROTECTION AMI) Phase1->Phase2b Leads to Outcome2 Promising Signals: • Safe & Tolerated • Trends in Biomarker  Reduction Phase1->Outcome2 Outcome3 Negative Outcome: • No Reduction in  Infarct Size • No Clinical Benefit Phase2b->Outcome3

Caption: Logical progression of Delcasertib from preclinical to clinical stages.

Key Experimental Protocols

The evaluation of cardioprotective agents like Delcasertib relies on standardized models of myocardial ischemia-reperfusion.[9][18][19]

In Vivo Myocardial Ischemia-Reperfusion Model

This protocol describes a typical procedure in a rodent or large animal (e.g., swine) model.[20]

Objective: To induce a controlled myocardial infarction followed by reperfusion to assess the efficacy of a therapeutic agent in limiting infarct size.

Methodology:

  • Animal Preparation: The animal is anesthetized, intubated, and mechanically ventilated. ECG and hemodynamic parameters are continuously monitored.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and isolated.

  • Ischemia Induction: A suture is passed around the LAD, and a snare occluder is used to ligate the artery, inducing regional ischemia. Successful occlusion is confirmed by ST-segment elevation on the ECG and visual changes in the myocardium (cyanosis). The ischemic period is typically 30-60 minutes.

  • Drug Administration: Delcasertib or placebo is administered, typically via intravenous or intracoronary route, a few minutes before the end of the ischemic period.

  • Reperfusion: The snare is released, restoring blood flow to the previously occluded vessel. Reperfusion is confirmed by the resolution of ST elevation and the return of normal color to the myocardium. The reperfusion period typically lasts from 2 hours to several days, depending on the endpoints.

  • Endpoint Analysis:

    • Infarct Size Measurement: After the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the non-ischemic tissue (area-not-at-risk). The heart is then sliced, and the sections are incubated in triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale. The areas are quantified digitally to express infarct size as a percentage of the area-at-risk.

    • Functional Assessment: Echocardiography or magnetic resonance imaging (MRI) can be performed to assess left ventricular function (e.g., ejection fraction) before and after the procedure.

Start Anesthesia & Surgical Prep LAD_Ligation LAD Coronary Artery Ligation (Ischemia) Start->LAD_Ligation 30-60 min Drug_Admin Administer Delcasertib or Placebo LAD_Ligation->Drug_Admin ~5 min prior to reperfusion Reperfusion Release Ligation (Reperfusion) Drug_Admin->Reperfusion Analysis Endpoint Analysis: • Infarct Size (TTC) • Cardiac Function Reperfusion->Analysis 2-24 hours End Data Interpretation Analysis->End

Caption: Experimental workflow for an in vivo ischemia-reperfusion study.

Discussion and Future Perspectives

The journey of Delcasertib highlights a significant challenge in cardiovascular drug development: the difficulty in translating robust preclinical efficacy into clinical benefit.[8] While Delcasertib's mechanism is well-defined and its target is highly relevant to I/R injury, the failure of the PROTECTION AMI trial suggests several possibilities. The complex pathophysiology in human STEMI patients, who often have multiple comorbidities, may not be fully recapitulated in healthy animal models. Furthermore, differences in drug delivery (intracoronary vs. intravenous), timing, and dosing may have contributed to the disparate outcomes.

Despite the clinical results for Delcasertib, the role of PKC-δ in mediating I/R injury remains a valid and important area of research.[10] Future efforts may focus on alternative strategies to modulate this pathway or on identifying specific patient subgroups who might benefit from this therapeutic approach. The rigorous investigation of Delcasertib provides valuable insights for the scientific community and underscores the necessity of well-designed, adequately powered clinical trials to validate even the most promising preclinical findings.

References

Exploratory

Delcasertib in Preclinical Myocardial Infarction Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Rationale for δ-PKC Inhibition Myocardial infarction, precipitated by the occlusion of a coronary artery, triggers a cascade of c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for δ-PKC Inhibition

Myocardial infarction, precipitated by the occlusion of a coronary artery, triggers a cascade of cellular events leading to cardiomyocyte death. While timely reperfusion is critical to salvaging ischemic tissue, the process itself can induce further damage, a phenomenon known as ischemia-reperfusion (I/R) injury.[3] A key mediator in this process is the delta isoform of protein kinase C (δ-PKC). Upon activation during I/R, δ-PKC translocates to mitochondria, where it contributes to mitochondrial dysfunction, apoptosis, and cellular necrosis.[4][5]

Delcasertib was developed to specifically interrupt this pathological process. It is a 23-amino acid peptide that selectively inhibits δ-PKC by disrupting its binding to its intracellular anchor receptor, thereby preventing its translocation and subsequent downstream effects.[1][3][4] This targeted action spares other PKC isozymes, offering a specific therapeutic approach to mitigate I/R injury.[3][4]

Structure and Pharmacokinetics

Delcasertib is a synthetic peptide comprising two key components linked by a disulfide bond:

  • Cargo Peptide: A sequence (CSFNSYELGSL) derived from the δV1-1 portion of δ-PKC, which is responsible for inhibiting the enzyme's translocation.[6]

  • Carrier Peptide: An arginine-rich sequence from the HIV type 1 transactivator protein (TAT), which acts as a cell-penetrating peptide to facilitate intracellular delivery of the cargo.[4][6]

This design allows the peptide to enter cells and selectively interfere with the δ-PKC pathway.

cluster_Delcasertib Delcasertib Peptide Structure Cargo Cargo Peptide (δ-PKC Inhibitor) Carrier Carrier Peptide (Cell-Penetrating TAT) Carrier->Cargo Disulfide Bond

Caption: Composition of the Delcasertib peptide.

Pharmacokinetic studies revealed that Delcasertib has a rapid onset and a short duration of action, characteristics suitable for acute, adjunct therapy during PCI.

Table 1: Pharmacokinetic Properties of Delcasertib

Parameter Value Reference(s)
Composition 23-amino acid peptide [1][4]
Time to Steady State 5–30 minutes (Intravenous Infusion) [4]

| Terminal Half-Life | 2–5 minutes |[4] |

Mechanism of Action: Preventing Mitochondrial Injury

During ischemia and reperfusion, cellular stress signals activate δ-PKC. Once activated, δ-PKC translocates from the cytosol to specific intracellular sites, most notably the mitochondria, where it mediates injury. Delcasertib acts as a competitive inhibitor, preventing this critical translocation step. By blocking the localization of δ-PKC to the mitochondria, Delcasertib helps preserve mitochondrial integrity and inhibits downstream pathways of apoptosis and necrosis.[4][5]

IR Ischemia/ Reperfusion PKC_inactive δ-PKC (Inactive) in Cytosol IR->PKC_inactive Activates PKC_active δ-PKC (Active) PKC_inactive->PKC_active Conformational Change PKC_active->Block Translocation Mito Mitochondria Injury Mitochondrial Damage Apoptosis & Necrosis Mito->Injury Delcasertib Delcasertib Delcasertib->Block Inhibits Translocation Block->Mito

Caption: Delcasertib's signaling pathway inhibition.

Preclinical Efficacy Data

Table 2: Summary of Preclinical Efficacy Outcomes in Myocardial Infarction Models

Efficacy Endpoint Observed Effect of Delcasertib Reference(s)
Infarct Size Significant Reduction [1][2][3][5][6]
Cellular Damage Reduced myocyte and endothelial cell damage [1][2][3][4]
Cardiac Function Enhanced early recovery of regional left ventricular contractility [1][2][4][5]

| Microvascular Function | Improved microvascular patency and infarct zone flow |[1][2][4][5] |

Experimental Protocols

The preclinical efficacy of Delcasertib was established using well-characterized animal models of myocardial I/R injury, such as the rat model of acute MI.[4] While specific protocols vary, a generalized workflow is outlined below.

Generalized Protocol for an Acute MI Model (Coronary Artery Ligation)

  • Animal Preparation: A suitable species (e.g., rat, pig, dog) is anesthetized and mechanically ventilated. The chest is opened via thoracotomy to expose the heart.

  • Induction of Ischemia: The left anterior descending (LAD) or another major coronary artery is identified and temporarily occluded using a suture or inflatable balloon, inducing regional myocardial ischemia. The duration of occlusion is typically set to induce a significant but partially salvageable area of infarction (e.g., 30-60 minutes).

  • Drug Administration: Just prior to the end of the ischemic period, the animal is administered either Delcasertib or a placebo/vehicle control. Administration is typically intravenous or, in some studies, intracoronary to maximize local concentration at the site of injury.[4][5]

  • Reperfusion: The coronary occlusion is released, allowing blood flow to return to the previously ischemic myocardium. The reperfusion period lasts for a designated time (e.g., 2-24 hours or longer for chronic studies).

  • Outcome Assessment: At the end of the reperfusion period, a series of measurements are taken:

    • Infarct Size Quantification: The heart is excised, and the ventricles are sliced and stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. The infarct size is then calculated as a percentage of the area at risk.

    • Cardiac Function: Hemodynamic parameters and ventricular function are assessed using techniques like echocardiography or pressure-volume loop analysis.

    • Histology: Myocardial tissue is processed for histological analysis to assess cellular damage, inflammation, and apoptosis.

    • Microvascular Flow: Techniques such as colored microspheres or imaging may be used to quantify blood flow in the infarct and border zones.

cluster_assessment Endpoints Start Animal Model Preparation (Anesthesia, Ventilation, Thoracotomy) Ischemia Induction of Myocardial Ischemia (e.g., LAD Coronary Artery Ligation) Start->Ischemia Treatment Drug Administration (Delcasertib or Placebo) Ischemia->Treatment After Ischemic Period Reperfusion Reperfusion (Release of Coronary Occlusion) Treatment->Reperfusion Assessment Outcome Assessment Reperfusion->Assessment After Reperfusion Period Infarct Infarct Size (TTC Staining) Assessment->Infarct Function Cardiac Function (Echocardiography) Assessment->Function Histo Histology Assessment->Histo

Caption: Generalized experimental workflow for preclinical MI studies.

Translation to Clinical Trials: A Note of Caution

Despite the compelling and consistent positive results in animal models, Delcasertib failed to demonstrate a significant reduction in myocardial injury or improvement in clinical outcomes in large human trials, such as the PROTECTION AMI study.[1][7][8] In this Phase 2b trial, intravenous Delcasertib did not reduce the primary endpoint of infarct size as measured by creatine kinase MB (CK-MB) area under the curve.[8][9] The reasons for this translational failure are likely multifactorial and may include differences in collateral circulation, the timing and route of drug administration, and the complexity of human coronary artery disease compared to idealized animal models.[10]

Table 3: Key Human Clinical Trial Data (PROTECTION AMI - Anterior STEMI Cohort)

Treatment Group Median CK-MB AUC (ng·h/mL) p-value vs. Placebo
Placebo 5156 -
Delcasertib 50 mg/h 5043 Not Significant
Delcasertib 150 mg/h 4419 Not Significant
Delcasertib 450 mg/h 5253 Not Significant

Data from the PROTECTION AMI randomized controlled trial.[1][8][9]

Conclusion

The preclinical development of Delcasertib represents a canonical example of a targeted, mechanism-based approach to drug discovery for cardioprotection. Animal models of myocardial infarction consistently showed that selective inhibition of δ-PKC with Delcasertib could significantly reduce infarct size and preserve cardiac function by preventing mitochondrial-mediated reperfusion injury. However, the subsequent failure to replicate these benefits in human clinical trials underscores the profound challenges in translating preclinical cardioprotection research to clinical practice. For researchers and drug developers, the story of Delcasertib serves as a critical case study, highlighting the importance of refining animal models to better mimic human pathophysiology and the need to carefully consider factors such as dosing, delivery, and patient heterogeneity in clinical trial design.

References

Foundational

Delcasertib and Mitochondrial Integrity in a Reperfusion Setting: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Role of Mitochondria in Reperfusion Injury The restoration of blood flow to ischemic cardiac tissue, while essential, paradoxical...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Mitochondria in Reperfusion Injury

The restoration of blood flow to ischemic cardiac tissue, while essential, paradoxically initiates a cascade of events known as ischemia-reperfusion (I/R) injury. Mitochondria are central to this process. During reperfusion, a burst of reactive oxygen species (ROS), coupled with calcium overload, triggers the opening of the mitochondrial permeability transition pore (mPTP). This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors, ultimately culminating in cardiomyocyte death.

A key signaling molecule implicated in this detrimental process is the delta isoform of protein kinase C (δ-PKC). Upon reperfusion, δ-PKC translocates to the mitochondria, where it is believed to exacerbate mitochondrial dysfunction. Delcasertib was developed to specifically inhibit this step.

Delcasertib's Proposed Mechanism of Action

Proposed Mechanism of Delcasertib in Preventing Mitochondrial Dysfunction cluster_delcasertib_effect IschemiaReperfusion Ischemia-Reperfusion Injury dPKC_activation δ-PKC Activation IschemiaReperfusion->dPKC_activation dPKC_translocation δ-PKC Translocation to Mitochondria dPKC_activation->dPKC_translocation Delcasertib Delcasertib (KAI-9803) Delcasertib->dPKC_translocation Mitochondrial_Preservation Mitochondrial Preservation (mPTP closed, ROS ↓, ATP ↑) Mitochondrial_Dysfunction Mitochondrial Dysfunction (mPTP opening, ROS ↑, ATP ↓) dPKC_translocation->Mitochondrial_Dysfunction Cell_Death Cardiomyocyte Apoptosis & Necrosis Mitochondrial_Dysfunction->Cell_Death Cardioprotection Cardioprotection (Infarct Size Reduction) Mitochondrial_Preservation->Cardioprotection

Caption: Proposed signaling pathway of delcasertib in mitigating reperfusion injury.

Summary of Preclinical and Clinical Data

While preclinical studies demonstrated a significant reduction in infarct size with delcasertib treatment, human clinical trials did not show a significant benefit in clinically relevant endpoints.

Preclinical Data

In animal models of acute myocardial infarction, delcasertib, administered as a single intracoronary dose just before reperfusion, showed promising results:

ParameterOutcomeReference
Infarct SizeUp to 70% reduction[2]
Myocardial FunctionImproved[2]
Intracellular Energy GenerationRestored[2]
Myocardial and Endothelial CellsProtected[2]
Clinical Trial Data

Two key clinical trials investigated the efficacy of delcasertib in STEMI patients undergoing percutaneous coronary intervention (PCI): DELTA MI (Phase I/II) and PROTECTION-AMI (Phase IIb).

TrialPhaseNDrug AdministrationPrimary EndpointOutcomeReference
DELTA MI I/II~150IntracoronarySafety and TolerabilityAcceptable safety profile; trends toward reduced CK-MB and improved ST-recovery.[3]
PROTECTION-AMI IIb1,176IntravenousInfarct size (CK-MB area under the curve)No significant reduction in infarct size or improvement in clinical outcomes.[3]

Detailed Experimental Protocols

Preclinical Assessment of Mitochondrial Function in I/R Models

Standard methodologies to assess the effect of a compound like delcasertib on mitochondrial function in a preclinical setting (e.g., in isolated cardiomyocytes or animal models of cardiac I/R) would include:

4.1.1. Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Its dissipation is a hallmark of mPTP opening and mitochondrial dysfunction.

  • Method:

    • Isolate cardiomyocytes from an animal model subjected to simulated ischemia-reperfusion (e.g., hypoxia and reoxygenation).

    • Treat a subset of cells with delcasertib prior to or during reoxygenation.

    • Load the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

    • Measure fluorescence intensity using fluorescence microscopy or a plate reader. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

    • Compare the fluorescence in delcasertib-treated cells to untreated controls.

4.1.2. Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

  • Principle: A burst of ROS production is a major contributor to reperfusion injury.

  • Method:

    • Use a similar cell or animal model of I/R as described above.

    • Load cells with a fluorescent probe that becomes fluorescent upon oxidation by ROS, such as MitoSOX™ Red (for mitochondrial superoxide) or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (for general cellular ROS).

    • Measure the change in fluorescence over time during reperfusion in the presence and absence of delcasertib.

    • A lower fluorescence intensity in the delcasertib-treated group would indicate reduced ROS production.

4.1.3. Quantification of ATP Levels

  • Principle: Impaired mitochondrial function leads to a decrease in ATP synthesis.

  • Method:

    • Subject isolated cardiomyocytes or heart tissue homogenates from an I/R model (with and without delcasertib treatment) to ATP measurement.

    • Use a luciferase-based ATP assay kit. The luminescence produced is proportional to the ATP concentration.

    • Measure luminescence using a luminometer.

    • Higher luminescence in the delcasertib-treated group would suggest better preservation of ATP production.

Clinical Trial Protocols (PROTECTION-AMI Example)

PROTECTION-AMI Trial Workflow Patient_Enrollment Patient Enrollment (STEMI patients undergoing PCI) Randomization Randomization Patient_Enrollment->Randomization Placebo Placebo (IV) Randomization->Placebo Delcasertib_50 Delcasertib 50 mg/hr (IV) Randomization->Delcasertib_50 Delcasertib_150 Delcasertib 150 mg/hr (IV) Randomization->Delcasertib_150 Delcasertib_450 Delcasertib 450 mg/hr (IV) Randomization->Delcasertib_450 PCI Primary Percutaneous Intervention (PCI) Placebo->PCI Delcasertib_50->PCI Delcasertib_150->PCI Delcasertib_450->PCI Endpoint_Analysis Endpoint Analysis (CK-MB AUC, ECG, LVEF at 3 months) PCI->Endpoint_Analysis

Caption: Simplified workflow of the PROTECTION-AMI clinical trial.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with acute STEMI undergoing primary PCI.

  • Intervention: Intravenous infusion of delcasertib at three different doses (50, 150, or 450 mg/hour) or placebo, initiated before PCI and continued for approximately 2.5 hours.

  • Primary Efficacy Endpoint: Infarct size as measured by the area under the curve (AUC) of creatine kinase-MB (CK-MB) fraction.

  • Secondary Endpoints: Included ECG measurements of ST-segment recovery and left ventricular ejection fraction at 3 months.

Discussion and Future Perspectives

The journey of delcasertib from promising preclinical candidate to a negative clinical trial highlights the significant challenges in translating cardioprotective strategies from animal models to human patients. Several factors could contribute to this discrepancy:

  • Timing of Administration: The therapeutic window for preventing reperfusion injury is narrow. In clinical settings, the exact onset of ischemia is often unknown, potentially leading to treatment initiation outside of the optimal window.

  • Route of Administration: The DELTA MI trial, which showed some positive signals, used intracoronary administration, delivering the drug directly to the site of injury. The larger PROTECTION-AMI trial used intravenous administration, which may have resulted in different pharmacokinetics at the target tissue.

  • Complexity of Human Myocardial Infarction: Human MI is often accompanied by comorbidities and concomitant medications that are not fully replicated in animal models.

Despite the clinical trial outcomes, the investigation into δ-PKC and its role in mitochondrial-mediated cell death remains a valuable area of research. The failure of delcasertib does not invalidate the central hypothesis that preserving mitochondrial function is key to mitigating reperfusion injury. Future research may focus on:

  • Developing more potent or targeted inhibitors of δ-PKC or other mitochondrial damage pathways.

  • Identifying biomarkers to better select patients who are most likely to benefit from such therapies.

  • Exploring combination therapies that target multiple pathways involved in reperfusion injury.

Conclusion

Delcasertib's effect on mitochondrial function during reperfusion is rooted in a strong preclinical rationale: the inhibition of δ-PKC translocation to the mitochondria to prevent subsequent dysfunction. While this mechanism was supported by significant reductions in infarct size in animal models, the translation to clinical efficacy in large-scale human trials was not successful. The delcasertib story serves as a critical case study for drug development in the complex field of cardioprotection, underscoring the importance of mitochondrial integrity as a therapeutic target and the inherent difficulties in translating preclinical findings to clinical success.

References

Exploratory

A Technical Guide to the Role of the TAT Peptide in Delcasertib Cellular Uptake

Audience: Researchers, Scientists, and Drug Development Professionals Introduction Structure of Delcasertib Delcasertib's design is a classic example of a CPP-cargo conjugate. Cargo Peptide: A 23-amino acid peptide deriv...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Structure of Delcasertib

Delcasertib's design is a classic example of a CPP-cargo conjugate.

  • Cargo Peptide: A 23-amino acid peptide derived from the δV1-1 region of δ-PKC.[1][3] This peptide selectively inhibits δ-PKC by disrupting its binding to its receptor for activated C-kinase (RACK).[1][5]

cluster_Delcasertib Delcasertib (KAI-9803) Structure cluster_Cell Cellular Environment TAT TAT Peptide (Carrier) (HIV-1 TAT₄₇₋₅₇) Cargo δ-PKC Inhibitor (Cargo) (δV1-1 Peptide) TAT->Cargo Disulfide Bond Uptake Cellular Uptake TAT->Uptake Facilitates Membrane Cell Membrane

Figure 1: Logical relationship of Delcasertib components.

The TAT Peptide: Mechanism of Cellular Penetration

The TAT peptide is one of the most studied CPPs, renowned for its ability to deliver a wide range of molecules—from small molecules to large proteins and nanoparticles—into mammalian cells.[6][7] The mechanism of uptake is a subject of ongoing research but is generally understood to involve one or more of the following pathways:

  • Endocytosis: The primary route for TAT-cargo conjugates is believed to be endocytosis. The highly cationic nature of the TAT peptide initiates binding to negatively charged heparan sulfate proteoglycans on the cell surface.[8][9] This interaction is thought to trigger an endocytic process, most frequently identified as macropinocytosis.[10][11]

  • Direct Translocation: At higher concentrations, some studies suggest that TAT peptides may be able to directly penetrate the plasma membrane, a process that is not dependent on cellular energy.[9][10] However, for large conjugates like Delcasertib, this is considered a less probable mechanism.

Once internalized within endosomes, the cargo must escape into the cytoplasm to reach its target. The precise mechanism of endosomal escape for TAT-conjugated cargo is not fully elucidated but is a critical step for bioavailability.

Quantitative Analysis of Delcasertib Uptake

While the conceptual role of the TAT peptide is clear, specific quantitative data on the cellular uptake efficiency of Delcasertib, particularly comparing the full conjugate to the cargo peptide alone, is limited in publicly available literature. However, preclinical studies using radiolabeled Delcasertib provide insights into its tissue distribution following intravenous administration, which is a direct consequence of cellular uptake across various tissues.

TissueConcentration (μg eq/g tissue)Citation
Heart1.21[12]
LiverData indicates uptake, specific value not provided[1][2]
KidneyData indicates uptake, specific value not provided[1][2]
Cardiac MyocytesData indicates uptake, specific value not provided[1]
Endothelial CellsData indicates uptake, specific value not provided[1]

Mechanism of Action Following Cellular Uptake

The therapeutic efficacy of Delcasertib is entirely dependent on its successful delivery into the cell by the TAT peptide. Once inside the cytoplasm, the cargo peptide inhibits the δ-PKC signaling pathway, which is implicated in reperfusion injury.

  • Ischemia-Reperfusion Stimulus: Events like myocardial infarction trigger the activation of δ-PKC.

  • δ-PKC Translocation: Activated δ-PKC translocates to cellular compartments, including the mitochondria.[1]

  • Mitochondrial Damage: At the mitochondria, δ-PKC contributes to pathways that lead to myocyte and endothelial cell damage, apoptosis, and necrosis.[3]

  • Inhibition by Delcasertib: The Delcasertib cargo peptide selectively binds to the RACK for δ-PKC, preventing the translocation of the activated enzyme.[1][14] This action is isozyme-specific and does not affect other PKC isozymes.[1][5][13] By halting this step, Delcasertib protects the mitochondria and reduces the overall cellular damage.

Ischemia Ischemia/ Reperfusion Injury PKC_Activation δ-PKC Activation Ischemia->PKC_Activation PKC_Translocation δ-PKC Translocation to Mitochondria PKC_Activation->PKC_Translocation Mito_Damage Mitochondrial Damage (Apoptosis, Necrosis) PKC_Translocation->Mito_Damage Delcasertib Delcasertib (via TAT Uptake) Delcasertib->PKC_Translocation Inhibits

Figure 2: Delcasertib's mechanism of action on the δ-PKC pathway.

Experimental Protocols for Measuring Cellular Uptake

Evaluating the cellular uptake of a CPP-cargo conjugate like Delcasertib requires robust and quantitative methods. Below are detailed protocols adapted from standard methodologies in the field.

Protocol: In Vitro Uptake Quantification using Fluorescence

This protocol is designed to quantify the amount of internalized peptide in a cell culture model (e.g., human cardiomyocytes).

  • Peptide Preparation:

    • Synthesize Delcasertib and a control peptide (the δ-PKC inhibitor cargo without the TAT sequence).

    • Label the N-terminus of each peptide with a fluorophore (e.g., TAMRA, FITC). Purify the labeled peptides via HPLC.

  • Cell Culture:

    • Plate cells (e.g., HeLa, bEND3, or primary cardiomyocytes) in 24-well plates and grow to 80-90% confluency.

  • Incubation:

    • Wash cells twice with pre-warmed serum-free media or a suitable buffer (e.g., HBSS).

    • Add the fluorescently labeled peptides to the cells at various concentrations (e.g., 1-10 µM) in fresh media.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C. For mechanism studies, a parallel incubation can be performed at 4°C to inhibit energy-dependent uptake.[10]

  • Removal of Surface-Bound Peptide:

    • Aspirate the peptide solution and wash the cells three times with ice-cold PBS.

    • To remove non-internalized, membrane-bound peptides, briefly incubate the cells with a trypsin solution (0.05-0.25%) for 5-10 minutes.[10][15] Neutralize the trypsin with complete media and collect the cells.

  • Quantification:

    • Method A: Flow Cytometry: Resuspend the cell pellet in FACS buffer. Analyze the cell population for fluorescence intensity, which correlates to the amount of internalized peptide.[16]

    • Method B: Cell Lysis & Spectroscopy: Resuspend the cell pellet in a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).[15] Centrifuge to pellet cell debris. Measure the fluorescence of the supernatant using a microplate reader.[16] Normalize the fluorescence signal to the total protein content of the lysate (determined by a BCA or Bradford assay) to get a relative measure of uptake (e.g., pmol of peptide/mg of protein).[15]

cluster_quant 5. Quantification P1 1. Prepare & Label Peptides (e.g., Delcasertib-TAMRA) P3 3. Incubate Cells with Peptides (37°C, 1-4 hours) P1->P3 P2 2. Culture Cells (e.g., Cardiomyocytes) P2->P3 P4 4. Wash & Trypsinize (Remove surface-bound peptide) P3->P4 P5a Flow Cytometry (Measure fluorescence per cell) P4->P5a P5b Cell Lysis & Spectroscopy (Measure fluorescence in lysate) P4->P5b P6 6. Data Analysis (Compare Uptake: Delcasertib vs. Control) P5a->P6 P5b->P6

Figure 3: Experimental workflow for quantifying cellular uptake.
Protocol: Intracellular Concentration via LC-MS/MS

For a more precise and label-free quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

  • Incubation and Harvesting: Follow steps 2-4 from the fluorescence protocol, but using unlabeled Delcasertib.

  • Cell Lysis and Extraction:

    • Harvest a known number of cells.

    • Lyse the cells (e.g., via sonication) in a buffer.

    • Add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the peptide.

    • Include an internal standard (e.g., a stable isotope-labeled version of the peptide) for accurate quantification.[17]

  • Analysis:

    • Analyze the extracted sample using a validated LC-MS/MS method to determine the amount of intact Delcasertib inside the cells.

  • Calculation:

    • Normalize the measured amount of peptide to the number of cells or total protein.

    • To determine the intracellular concentration, the average intracellular volume of the specific cell type must be known or measured.[18]

Conclusion and Clinical Perspective

The TAT peptide is an indispensable component of Delcasertib, serving as the dedicated delivery vehicle that enables the δ-PKC inhibitory cargo to enter target cells. The mechanism of entry is consistent with endocytic pathways common to arginine-rich CPPs. While preclinical studies confirmed successful tissue distribution to the heart, demonstrating the in vivo efficacy of the TAT-mediated delivery system, Delcasertib ultimately did not meet its primary efficacy endpoints in a large Phase 2b clinical trial (PROTECTION AMI).[3][5][19] The trial found no significant reduction in myocardial injury biomarkers compared to placebo in patients undergoing primary percutaneous coronary intervention.[5][13][19]

Despite the clinical outcome for Delcasertib, its design and the study of its uptake mechanisms provide valuable insights for the development of future CPP-based therapeutics. The challenges of translating preclinical tissue distribution into clinical efficacy underscore the complexities of drug delivery, including factors such as endosomal escape, metabolic stability, and precise targeting in a complex in vivo environment.

References

Foundational

Delcasertib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Delcasertib is a rationally designed peptide consisting of two key components: a selective δ-PKC inhibitor peptide and a ce...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Delcasertib is a rationally designed peptide consisting of two key components: a selective δ-PKC inhibitor peptide and a cell-penetrating peptide derived from the HIV-1 TAT protein. This design facilitates the intracellular delivery of the inhibitory peptide to its target.

In the context of cardiac ischemia-reperfusion injury, the overactivation of δ-PKC is a pivotal event. Upon reperfusion, δ-PKC translocates to the mitochondria, where it contributes to the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors. This cascade of events ultimately results in cardiomyocyte apoptosis and necrosis. Delcasertib selectively binds to the isozyme-specific V1 domain of δ-PKC, preventing its translocation to the mitochondria and thereby inhibiting its detrimental downstream effects.

Signaling Pathway in Ischemia-Reperfusion Injury and Delcasertib's Point of Intervention

Delcasertib_Mechanism_of_Action cluster_0 Ischemia-Reperfusion cluster_1 Cellular Events cluster_2 Therapeutic Intervention Ischemia Ischemia Reperfusion Reperfusion ROS_Generation ↑ ROS Generation Reperfusion->ROS_Generation PKC_delta_Activation δ-PKC Activation ROS_Generation->PKC_delta_Activation PKC_delta_Translocation δ-PKC Translocation to Mitochondria PKC_delta_Activation->PKC_delta_Translocation Mitochondrial_Dysfunction Mitochondrial Dysfunction (mPTP opening) PKC_delta_Translocation->Mitochondrial_Dysfunction Apoptosis_Necrosis Cardiomyocyte Apoptosis & Necrosis Mitochondrial_Dysfunction->Apoptosis_Necrosis Delcasertib Delcasertib Delcasertib->PKC_delta_Translocation Inhibits caption Figure 1: Delcasertib's Mechanism of Action

Caption: Delcasertib inhibits the translocation of δ-PKC to the mitochondria during reperfusion.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for Delcasertib in humans is not extensively available in the public domain. The following tables summarize the available information from preclinical studies.

Preclinical Pharmacokinetics: Tissue Distribution in Rats
ParameterValueSpeciesDoseRoute of AdministrationReference
Heart Tissue Concentration1.21 µg eq/gRat1 mg/kgIntravenous (bolus)[1]

Qualitative pharmacokinetic characteristics of Delcasertib include reaching a steady-state concentration within 5 to 30 minutes of intravenous infusion and a short terminal half-life of 2 to 5 minutes.

Pharmacodynamics

Pharmacodynamic assessments of Delcasertib have primarily focused on its ability to reduce myocardial infarct size and preserve cardiac function in the setting of AMI.

Clinical Pharmacodynamics: PROTECTION AMI Trial

The "Inhibition of delta-PROTEin kinase C for the reducTION of infarct size in Acute Myocardial Infarction" (PROTECTION AMI) trial was a key Phase IIb study that evaluated the efficacy of Delcasertib.

Dose GroupMedian CK-MB AUC (ng·h/mL)N (Anterior STEMI Cohort)
Placebo5156253
50 mg/h5043252
150 mg/h4419252
450 mg/h5253253

Data from the primary efficacy analysis of the PROTECTION AMI trial. Despite promising preclinical data, Delcasertib did not significantly reduce the primary endpoint of infarct size as measured by creatine kinase-MB (CK-MB) area under the curve (AUC) compared to placebo in this large clinical trial.

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available publicly. However, based on published literature, the general methodologies are outlined below.

PROTECTION AMI Trial (NCT00785954) - General Methodology

A multicenter, randomized, double-blind, placebo-controlled trial in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI).

Drug Administration:

  • Route: Intravenous infusion.

  • Dosing: Patients were randomized to receive placebo or Delcasertib at 50, 150, or 450 mg/hour.

  • Duration: The infusion was initiated prior to the first contrast injection for PCI and continued for approximately 2.5 hours.

Pharmacodynamic Assessment:

  • Primary Endpoint: Infarct size, as measured by the area under the curve (AUC) of creatine kinase-MB (CK-MB) from serial blood draws.

  • Secondary Endpoints: Included electrocardiographic (ECG) assessments of ST-segment recovery and left ventricular ejection fraction at 3 months.

Bioanalytical Methods: Specific details on the bioanalytical methods used for the quantification of Delcasertib in plasma are not provided in the primary publications. For peptide therapeutics like Delcasertib, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard for accurate quantification in biological matrices.

Preclinical Study: Tissue Distribution in Rats - General Methodology

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

  • Route: Single intravenous bolus injection.

  • Dose: 1 mg/kg.

Sample Collection and Analysis:

  • Tissues, including the heart, were collected at various time points post-administration.

  • Radioactivity in the tissues was quantified to determine the concentration of the drug and its metabolites.

  • Microautoradiography was used to visualize the distribution of the compound within the cardiac tissue.

Experimental Workflow for a Typical Peptide Bioanalysis

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC) Separation Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection and Quantification LC_Separation->MS_Detection Data_Analysis Pharmacokinetic Data Analysis MS_Detection->Data_Analysis caption Figure 2: General Bioanalytical Workflow

Caption: A typical workflow for quantifying peptide drugs in biological samples.

Conclusion

Delcasertib is a selective δ-PKC inhibitor with a well-defined mechanism of action aimed at preventing cardiac ischemia-reperfusion injury. Preclinical studies demonstrated its ability to be delivered to cardiac tissue. However, a large Phase IIb clinical trial (PROTECTION AMI) did not show a significant benefit in reducing myocardial infarct size in patients undergoing primary PCI for STEMI. While the clinical development for this indication has not progressed, the data generated from these studies provide valuable insights into the challenges of translating promising preclinical findings to clinical efficacy for this therapeutic target. Further research may explore alternative dosing strategies, patient populations, or therapeutic indications for δ-PKC inhibition.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

References

Exploratory

Delcasertib (BMS-875944): A Technical Guide to its Application as a Research Tool for Studying PKC Signaling

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Delcasertib and PKC Signaling Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regula...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Delcasertib and PKC Signaling

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. The PKC family is divided into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). The delta isoform, PKCδ, is a member of the novel PKC subfamily and has been implicated in diverse cellular functions, including the regulation of cell growth, apoptosis, and cardiovascular responses.

Delcasertib is a rationally designed peptide inhibitor that offers high selectivity for PKCδ. It is a conjugate of a cargo peptide derived from the V1 domain of PKCδ, which is responsible for its inhibitory action, and a cell-penetrating carrier peptide, a sequence from the HIV transactivator of transcription (TAT) protein. This design facilitates efficient delivery into cells, allowing for the targeted inhibition of PKCδ function.

Mechanism of Action

Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, Delcasertib employs a distinct mechanism of action. It selectively disrupts the interaction of PKCδ with its specific anchoring proteins, known as Receptors for Activated C-Kinase (RACKs). This interaction is crucial for the translocation of activated PKCδ from the cytosol to specific subcellular compartments, such as the plasma membrane, mitochondria, or nucleus, where it can phosphorylate its substrates. By preventing this translocation, Delcasertib effectively and selectively blocks the downstream signaling events mediated by PKCδ without affecting the catalytic activity of the enzyme directly or the function of other PKC isoforms.[1][2]

Data Presentation: Potency and Selectivity

The efficacy of a chemical probe is defined by its potency and selectivity. Delcasertib has been demonstrated to be a potent inhibitor of PKCδ.

InhibitorTargetIC50 (nM)Other PKC IsoformsReference
Delcasertib PKCδ5.18Data not available[3]

Experimental Protocols

The following protocols provide a framework for utilizing Delcasertib as a research tool. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions.

In Vitro Kinase Assay for PKCδ Inhibition

This assay is designed to determine the direct inhibitory effect of Delcasertib on the enzymatic activity of purified PKCδ.

Materials:

  • Recombinant active PKCδ enzyme

  • PKCδ-specific peptide substrate (e.g., a peptide derived from a known PKCδ substrate like MARCKS)

  • Delcasertib (BMS-875944)

  • ATP (γ-³²P-ATP for radiometric assay or cold ATP for non-radiometric assays)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • 96-well plates

  • Scintillation counter or appropriate detection system for non-radiometric assays

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Delcasertib in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of Delcasertib in kinase reaction buffer.

    • Prepare a master mix containing the PKCδ enzyme, substrate, and activators (PS/DAG) in kinase reaction buffer.

  • Assay Setup:

    • Add a small volume of the diluted Delcasertib or vehicle control to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding the master mix to each well.

    • Add ATP (containing a tracer amount of γ-³²P-ATP for radiometric detection) to each well to a final concentration appropriate for the assay (often near the Km for ATP).

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure ADP production as an indicator of kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Delcasertib concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Delcasertib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of PKCδ Translocation (Immunofluorescence)

This protocol allows for the visualization of Delcasertib's effect on PKCδ translocation in cultured cells.

Materials:

  • Cell line expressing PKCδ (e.g., HEK293, HeLa, or cardiac myocytes)

  • Delcasertib (BMS-875944)

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PKCδ

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Delcasertib or vehicle control for a specified time (e.g., 30-60 minutes). Recommended starting concentrations for cellular assays can range from 100 nM to 10 µM, and should be optimized.

    • Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for a short period (e.g., 15-30 minutes) to induce PKCδ translocation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate the cells with the primary antibody against PKCδ (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash the cells with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the subcellular localization of PKCδ. In untreated, stimulated cells, PKCδ will translocate to specific membranes. In Delcasertib-treated cells, this translocation should be inhibited, with PKCδ remaining in the cytosol.

Western Blot Analysis of Downstream PKCδ Signaling

This protocol is used to assess the effect of Delcasertib on the phosphorylation of known PKCδ substrates.

Materials:

  • Cell line of interest

  • Delcasertib (BMS-875944)

  • PKC activator (e.g., PMA)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies against a phosphorylated PKCδ substrate (e.g., phospho-MARCKS) and total protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with Delcasertib and a PKC activator as described in the immunofluorescence protocol.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the effect of Delcasertib on substrate phosphorylation.

Visualizations

The following diagrams illustrate key concepts related to Delcasertib and PKC signaling.

PKC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKCδ (Inactive) DAG->PKC_inactive ER Endoplasmic Reticulum IP3->ER Ca2+ Ca²⁺ ER->Ca2+ Ca2+->PKC_inactive PKC_active PKCδ (Active) PKC_inactive->PKC_active RACK RACK PKC_active->RACK Substrate Substrate RACK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Figure 1. Simplified PKC Signaling Pathway.

Delcasertib_Mechanism cluster_activation PKCδ Activation cluster_translocation Translocation cluster_inhibition Inhibition by Delcasertib cluster_signaling Downstream Signaling Activator Activator (e.g., PMA) PKC_inactive PKCδ (Inactive, Cytosolic) Activator->PKC_inactive PKC_active PKCδ (Active, Cytosolic) PKC_inactive->PKC_active RACK RACK (Membrane-bound) PKC_active->RACK Translocation PKC_translocated PKCδ (Translocated) RACK->PKC_translocated Substrate Substrate PKC_translocated->Substrate Phosphorylation Delcasertib Delcasertib Delcasertib->PKC_active Inhibits Translocation pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Figure 2. Mechanism of Action of Delcasertib.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment: 1. Delcasertib (or Vehicle) 2. PKC Activator (e.g., PMA) Start->Treatment Assay Choose Assay Treatment->Assay IF Immunofluorescence Assay->IF Translocation WB Western Blot Assay->WB Signaling Fix_Perm Fixation & Permeabilization IF->Fix_Perm Lysis Cell Lysis WB->Lysis Stain Immunostaining for PKCδ Fix_Perm->Stain Image Fluorescence Microscopy Stain->Image Analyze_IF Analyze Subcellular Localization Image->Analyze_IF Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Immunoblot Immunoblot for p-Substrate/Total Substrate SDS_PAGE->Immunoblot Detect Chemiluminescent Detection Immunoblot->Detect Analyze_WB Quantify Band Intensities Detect->Analyze_WB

Figure 3. Experimental Workflow for Studying Delcasertib Effects.

Conclusion

Delcasertib (BMS-875944) is a specific and potent research tool for the investigation of PKCδ signaling. Its unique mechanism of inhibiting protein translocation rather than ATP binding provides a high degree of selectivity, minimizing off-target effects commonly associated with kinase inhibitors. The experimental protocols and data presented in this guide offer a solid foundation for researchers to incorporate Delcasertib into their studies to elucidate the complex roles of PKCδ in health and disease. As with any pharmacological tool, careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining robust and reproducible results.

References

Foundational

The Historical Development and Discovery of Delcasertib: A Technical Guide

Executive Summary Introduction: The Challenge of Myocardial Ischemia-Reperfusion Injury Acute myocardial infarction (AMI), commonly known as a heart attack, results from the occlusion of a coronary artery, leading to isc...

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Introduction: The Challenge of Myocardial Ischemia-Reperfusion Injury

Acute myocardial infarction (AMI), commonly known as a heart attack, results from the occlusion of a coronary artery, leading to ischemia and subsequent death of myocardial tissue. While rapid restoration of blood flow (reperfusion) via therapies like primary percutaneous coronary intervention (PCI) is critical, it paradoxically initiates a cascade of further cellular damage known as ischemia-reperfusion (I/R) injury.[1][3] This secondary injury contributes significantly to the final infarct size and subsequent risk of heart failure.

A key molecular mediator implicated in I/R injury is the delta isoform of Protein Kinase C (δPKC). Upon ischemic stress, δPKC is activated and translocates to the mitochondria, where it promotes apoptosis and necrosis, exacerbating tissue damage.[1][3][8] This specific role identified δPKC as a highly attractive therapeutic target. Inhibiting its action at the moment of reperfusion could theoretically uncouple the restoration of blood flow from the detrimental downstream signaling that leads to further cell death.

Discovery and Rational Design of Delcasertib (KAI-9803)

Delcasertib was engineered with high specificity to overcome the challenges of inhibiting a single kinase isoform. The catalytic sites of PKC isoforms are highly homologous, making traditional small molecule inhibitors often non-selective. Therefore, a novel peptide-based approach was employed, targeting the protein-protein interactions unique to δPKC activation.

Molecular Design

  • Inhibitory "Cargo" Peptide (CSFNSYELGSL): This sequence is derived from the δV1-1 region of the δPKC protein itself. It acts as a competitive inhibitor, selectively disrupting the binding of activated δPKC to its specific intracellular anchoring proteins (Receptors for Activated C-Kinase, or RACKs). This prevents the translocation of δPKC to its sites of action, such as the mitochondria, without interfering with its catalytic activity or the function of other PKC isozymes.[1][4][10]

  • Cell-Penetrating "Carrier" Peptide (CYGRKKRRQRRR): This arginine-rich sequence is derived from the HIV-1 transactivator of transcription (TAT) protein. It functions as a highly efficient cell-penetrating peptide, facilitating the uptake of the large, hydrophilic cargo peptide across the cell membrane to reach its intracellular target.[1]

This dual-component design provided a solution to two major challenges in drug development: achieving high target specificity and ensuring intracellular delivery of a peptide therapeutic.

Mechanism of Action

The primary mechanism of Delcasertib is the selective inhibition of δPKC translocation. During ischemia-reperfusion, cellular stress signals activate δPKC. Activated δPKC must then move, or translocate, to specific cellular compartments to phosphorylate its downstream targets. Delcasertib binds to the receptor site on δPKC, physically preventing this translocation and thereby inhibiting its pathological effects.[1][8]

G cluster_0 Cell Under Ischemic Stress cluster_1 Pathological Signaling Pathway stress Ischemia/ Reperfusion Stress pkc_inactive δPKC (Inactive) in Cytosol stress->pkc_inactive Activates pkc_active δPKC (Active) pkc_inactive->pkc_active translocation Translocation to Mitochondria pkc_active->translocation Normal Path delcasertib Delcasertib delcasertib->pkc_active Binds & Inhibits Translocation apoptosis Mitochondrial Damage Apoptosis & Necrosis translocation->apoptosis

Figure 1: Mechanism of Delcasertib in inhibiting δPKC translocation.

Preclinical Evaluation

Delcasertib underwent extensive preclinical testing in various animal models of myocardial I/R injury, where it demonstrated significant cardioprotective effects.

In Vivo Efficacy

In murine and porcine models of acute myocardial infarction, intracoronary or intravenous administration of Delcasertib just prior to reperfusion consistently led to:

  • A significant reduction in infarct size.[1][4]

  • Preservation of myocardial and endothelial cells by inhibiting apoptosis and necrosis.[3]

  • Enhanced recovery of regional left ventricular contractility.[5]

  • Improved microvascular function and blood flow within the infarct zone.[4]

Pharmacokinetics

Pharmacokinetic studies in rats provided key data on the drug's distribution and clearance.

ParameterValue
Animal Model Sprague Dawley Rats[9]
Dose & Administration 1 mg/kg, Intravenous (IV)[9]
Peak Tissue Concentration (Heart) 1.21 µg eq/g[5]
Clearance Rapidly cleared from systemic circulation[5]
Terminal Half-life (IV) 2-5 minutes[4][5]
Table 1: Summary of Preclinical Pharmacokinetic Data for Delcasertib.

Experimental Protocols

Protocol 1: In Vivo Ischemia-Reperfusion Model (Rat)

  • Ischemia Induction: The left anterior descending (LAD) coronary artery was temporarily occluded using a suture to induce a period of myocardial ischemia.

  • Reperfusion: The suture was released, allowing blood flow to be restored to the previously occluded vessel.

  • Outcome Assessment: After a set reperfusion period (e.g., 24 hours), the heart was excised. Infarct size was measured as a percentage of the area at risk, typically using staining techniques like triphenyltetrazolium chloride (TTC). Cardiac function was assessed via methods such as echocardiography.

G start Select Animal Model (e.g., Rat, Pig) ischemia Induce Myocardial Ischemia (LAD Occlusion) start->ischemia randomize Randomize ischemia->randomize drug Administer Delcasertib (IV or Intracoronary) randomize->drug Treatment placebo Administer Vehicle Control randomize->placebo Control reperfuse Initiate Reperfusion (Release Occlusion) drug->reperfuse placebo->reperfuse assess Assess Outcomes after 24h reperfuse->assess endpoints Measure Infarct Size (TTC Stain) Assess Cardiac Function (Echo) Analyze Tissue for Apoptosis assess->endpoints

Figure 2: Generalized workflow for preclinical evaluation of Delcasertib.

Clinical Development Program

Phase 1/2: The DELTA MI Trial

The "first-in-human" study, DELTA MI (Direct Inhibition of δ-Protein Kinase C Enzyme to Limit Total Infarct Size in Acute Myocardial Infarction), was a dose-escalation trial.[8][13] It evaluated the safety, tolerability, and initial activity of intracoronary Delcasertib in patients with anterior STEMI undergoing primary PCI.[8] The results were encouraging, showing favorable trends in reducing myocardial enzyme release (biomarkers of heart damage) and improving ST-segment recovery on electrocardiograms, suggesting a potential benefit.[4][13]

Phase 2b: The PROTECTION AMI Trial

Based on the DELTA MI results, the larger PROTECTION AMI trial (NCT00785954) was launched to more definitively assess efficacy.[4] This multicenter, double-blind, placebo-controlled study shifted to an intravenous infusion, a more practical administration route.[6]

Protocol 2: PROTECTION AMI Trial Protocol

  • Patient Population: The trial enrolled patients presenting within 6 hours of symptom onset with ST-segment elevation myocardial infarction (STEMI) planned for primary PCI. The primary analysis cohort consisted of 1,010 patients with anterior STEMI, with a smaller exploratory cohort of 166 patients with inferior STEMI.[4][6]

  • Randomization and Blinding: Patients in the anterior STEMI cohort were randomized in a double-blind fashion to receive either placebo or one of three doses of Delcasertib.

  • Dosing Regimen: Delcasertib was administered as an intravenous infusion initiated before PCI and continuing for approximately 2.5 hours. The three active dosing arms were 50 mg/h, 150 mg/h, and 450 mg/h.[6]

  • Primary Efficacy Endpoint: The primary measure of efficacy was infarct size, as quantified by the area under the curve (AUC) of creatine kinase-MB (CK-MB) levels over 72 hours.[6]

  • Secondary Endpoints: Included ST-segment recovery, left ventricular ejection fraction (LVEF) at 3 months, and clinical outcomes such as death, heart failure, and serious arrhythmias.[6]

Clinical Trial Results

Despite the strong preclinical evidence and promising early-phase data, the PROTECTION AMI trial failed to meet its primary endpoint.[6][14] There was no statistically significant difference in infarct size between any of the Delcasertib-treated groups and the placebo group.[6][13]

Treatment GroupDose (IV)Median CK-MB AUC (ng·h/mL)
PlaceboN/A5156
Delcasertib50 mg/h5043
Delcasertib150 mg/h4419
Delcasertib450 mg/h5253
Table 2: Primary Efficacy Endpoint Results from the PROTECTION AMI Trial (Anterior STEMI Cohort).[6][15]

Furthermore, no significant benefits were observed in any of the key secondary endpoints, including left ventricular ejection fraction and rates of major adverse clinical events.[6] The drug was, however, found to be safe and well-tolerated.[10]

G cluster_arms Treatment Arms (Double-Blind IV Infusion) screening Patient Screening (Anterior STEMI < 6h, planned PCI) randomize Randomization (n=1010) screening->randomize placebo Placebo randomize->placebo Arm 1 dose1 Delcasertib 50 mg/h randomize->dose1 Arm 2 dose2 Delcasertib 150 mg/h randomize->dose2 Arm 3 dose3 Delcasertib 450 mg/h randomize->dose3 Arm 4 pci Primary PCI Procedure endpoint Primary Endpoint Measurement: CK-MB Area Under the Curve (AUC) over 72 hours pci->endpoint followup Secondary Endpoint & Safety Follow-up (LVEF, Clinical Events at 3 months) endpoint->followup placebo->pci dose1->pci dose2->pci dose3->pci

Figure 3: Simplified workflow of the PROTECTION AMI clinical trial.

Conclusion: The Discontinuation of Delcasertib

The negative results of the PROTECTION AMI trial led to the discontinuation of Delcasertib's development.[1] The failure of such a well-designed, target-specific drug highlights the profound challenges of translating promising preclinical findings in cardioprotection to successful clinical outcomes. Several factors may have contributed to this translational gap:

  • Complexity of Human AMI: The pathophysiology of I/R injury in humans, with varied comorbidities, collateral circulation, and timing of treatment, is far more complex than in controlled animal models.[13]

  • Standard of Care: Modern PCI is highly effective, potentially reducing the window of opportunity for adjunctive therapies to show a significant incremental benefit.

  • Dose and Administration: While the doses used were deemed safe, it is possible that the intravenous route did not achieve a sufficient or rapid enough concentration in the target myocardial tissue compared to the intracoronary route used in the initial DELTA MI trial.[13]

The story of Delcasertib serves as a critical case study in cardiovascular drug development. It underscores the value of rational drug design based on a deep understanding of molecular pathways, while also illustrating the significant hurdles that must be overcome to prove clinical efficacy for agents targeting ischemia-reperfusion injury.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Delcasertib in In Vivo Models of Cardiac Ischemia

Audience: Researchers, scientists, and drug development professionals. Introduction Mechanism of Action: Inhibition of δPKC-Mediated Mitochondrial Damage During cardiac ischemia and subsequent reperfusion, δPKC is activa...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action: Inhibition of δPKC-Mediated Mitochondrial Damage

During cardiac ischemia and subsequent reperfusion, δPKC is activated and translocates to the mitochondria.[7] This translocation is a key step in the cascade of events leading to mitochondrial damage, the release of pro-apoptotic factors like cytochrome c, and ultimately, cardiomyocyte death.[8] Delcasertib selectively disrupts the binding of activated δPKC to its receptors for activated C-kinase (RACKs), thereby preventing its localization to the mitochondria.[5] This inhibition protects mitochondrial integrity and reduces the extent of reperfusion injury.

G cluster_0 Ischemia/Reperfusion Event cluster_1 Cellular Signaling Cascade cluster_2 Mitochondrial Events cluster_3 Cellular Outcome IR Ischemia/ Reperfusion PKC_activation δPKC Activation IR->PKC_activation PKC_translocation δPKC Translocation to Mitochondria PKC_activation->PKC_translocation Mito_damage Mitochondrial Damage (mPTP opening) PKC_translocation->Mito_damage CytoC Cytochrome C Release Mito_damage->CytoC Apoptosis Cardiomyocyte Apoptosis/Necrosis CytoC->Apoptosis Delcasertib Delcasertib (δPKC Inhibitor) Delcasertib->PKC_translocation INHIBITS

Caption: Delcasertib's mechanism of action in cardioprotection.

Detailed Experimental Protocol: Rat Model of Myocardial Ischemia/Reperfusion

This protocol describes the induction of regional myocardial ischemia via ligation of the left anterior descending (LAD) coronary artery in rats, followed by reperfusion and treatment with Delcasertib.

3.1. Materials

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Ketamine (90 mg/kg IP) and Xylazine (10 mg/kg IP).[9]

  • Surgical Supplies: Sterile surgical instruments, 5-0 silk suture,[9] wound clips, heating pad, small animal ventilator.

  • Vehicle Control: Sterile 0.9% saline.

  • Infarct Staining: 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS), 10% neutral buffered formalin.[9]

3.2. Surgical Procedure: LAD Ligation

  • Animal Preparation: Anesthetize the rat and confirm the depth of anesthesia by lack of pedal reflex. Shave the left thoracic area. Intubate the animal and provide positive pressure ventilation.[9] Place the animal on a heated surgical surface to maintain body temperature.

  • Thoracotomy: Make a 3 cm incision in the skin over the fourth or fifth left intercostal space. Carefully dissect through the pectoral muscles to expose the ribs.

  • Heart Exposure: Puncture the intercostal muscles between the fourth and fifth ribs to enter the thoracic cavity. Gently open the ribs with a small retractor to expose the heart.

  • LAD Ligation: Identify the LAD artery, which typically runs down from the base of the left atrium. Pass a 5-0 silk suture underneath the LAD artery approximately 2-3 mm from its origin.

  • Ischemia Induction: Tie a slipknot to occlude the LAD artery. Successful occlusion is visually confirmed by the immediate paling of the anterior ventricular wall. Maintain the occlusion for the desired duration of ischemia (e.g., 30-45 minutes).

3.3. Drug Administration and Reperfusion

  • Timing: Administer Delcasertib or vehicle control 5-10 minutes prior to the onset of reperfusion.

  • Route: Intravenous (IV) bolus injection via the tail vein or jugular vein.

  • Dose: A dose of 1 mg/kg has been used in rat pharmacokinetic studies.[4]

  • Reperfusion: Release the slipknot to allow blood flow to resume. Reperfusion is confirmed by a visible blush (hyperemia) in the previously pale myocardial tissue.

  • Closure: Close the chest wall, muscle layers, and skin. Allow the animal to recover from anesthesia. Provide post-operative analgesia as required. The typical reperfusion period is 24 hours.

3.4. Endpoint Analysis: Infarct Size Measurement

  • Heart Excision: After the reperfusion period (e.g., 24 hours), re-anesthetize the animal and excise the heart.

  • Perfusion and Staining: Cannulate the aorta and retrogradely perfuse the heart with cold PBS to wash out blood.

  • Area at Risk (AAR) Demarcation: To delineate the non-ischemic versus the ischemic region, briefly re-occlude the LAD at the ligation site and perfuse the aorta with Evans Blue dye. The non-ischemic area will stain blue, while the AAR will remain unstained.

  • TTC Staining: Freeze the heart briefly (-20°C for 30-60 minutes) to facilitate slicing.[9] Cut the ventricles into uniform 2 mm transverse slices.[9]

  • Incubation: Incubate the slices in 1% TTC solution at 37°C for 20 minutes.[9] Viable, metabolically active tissue will be stained red by the reduction of TTC to formazan by mitochondrial dehydrogenases. Infarcted tissue, lacking these enzymes, will remain a pale white/yellow color.[9]

  • Quantification: Fix the slices in 10% formalin.[9] Image both sides of each slice and use computerized planimetry software (e.g., ImageJ) to measure the total left ventricular area, the AAR, and the infarcted area (pale region).

  • Calculation: Express the infarct size as a percentage of the AAR: (Infarcted Area / Area at Risk) * 100.

Experimental Workflow

G cluster_prep Preparation cluster_procedure Ischemia/Reperfusion Procedure cluster_analysis Endpoint Analysis cluster_data Data Output A1 Animal Acclimatization A2 Anesthesia & Ventilation A1->A2 A3 Surgical Preparation (Thoracotomy) A2->A3 B1 LAD Artery Ligation (Ischemia Begins) A3->B1 B2 IV Administration: Delcasertib vs. Vehicle (5 min before Reperfusion) B1->B2 B3 Release Ligation (Reperfusion Begins) B2->B3 B4 Surgical Closure & Animal Recovery (24h) B3->B4 C1 Heart Excision B4->C1 C2 Delineate Area at Risk (Evans Blue) C1->C2 C3 Slice & Stain with TTC C2->C3 C4 Image Acquisition C3->C4 C5 Planimetry Analysis C4->C5 D1 Infarct Size (% of AAR) C5->D1 D2 Cardiac Function Data (Optional: Echocardiography) D3 Biomarker Levels (Optional: Troponin)

Caption: Workflow for an in vivo cardiac ischemia study with Delcasertib.

Expected Results and Data Presentation

Preclinical studies in animal models of I/R injury have shown significant cardioprotective effects with Delcasertib (or its active peptide component) when administered just before reperfusion.[2][5]

Table 1: Summary of Expected Outcomes on Myocardial Infarct Size

Treatment GroupNIschemia Time (min)Reperfusion Time (hr)Infarct Size (% of Area at Risk)
Vehicle Control103024~45-55%
Delcasertib (1 mg/kg)103024Significant Reduction (~15-25%)
Note: Values are illustrative based on published reports of up to 70% reduction in infarct size in preclinical models.[7] Actual results may vary based on model specifics.

Table 2: Summary of Expected Functional and Biomarker Outcomes

ParameterVehicle ControlDelcasertib (1 mg/kg)Expected Outcome
Cardiac Function
Ejection Fraction (%)DepressedImprovedIncrease vs. Control
Apoptosis
TUNEL-positive nucleiElevatedReducedDecrease vs. Control
Biomarkers
Serum Troponin T/IElevatedReducedDecrease vs. Control
Based on findings from Inagaki K, et al. Circulation. 2003.[5]

Discussion and Considerations

The preclinical data for Delcasertib in animal models of cardiac I/R injury were robust, demonstrating a clear mechanism of action and significant efficacy in reducing tissue damage.[1][2][6] However, it is critical for researchers to note that these promising animal model results did not translate to clinical success. Large, randomized controlled trials in patients with acute myocardial infarction (e.g., PROTECTION AMI) found that intravenous administration of Delcasertib did not significantly reduce myocardial infarct size or improve clinical outcomes compared to placebo.[3][10][11] This discrepancy highlights the challenges of translating therapies from preclinical models to human patients. Researchers using Delcasertib should consider factors such as drug delivery, timing, dosage, and the complexity of human coronary artery disease when designing and interpreting their studies.

References

Application

Delcasertib Protocol for Isolated Heart Perfusion Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a detailed protocol for utilizing Delcasertib in isolated rat heart perfusion experiments to study its cardiopr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for utilizing Delcasertib in isolated rat heart perfusion experiments to study its cardioprotective effects against ischemia-reperfusion injury.

Mechanism of Action: δPKC in Ischemia-Reperfusion Injury

During myocardial ischemia and subsequent reperfusion, δPKC is activated and translocates to the mitochondria. This event triggers a cascade of detrimental effects, including increased production of reactive oxygen species (ROS), opening of the mitochondrial permeability transition pore (mPTP), and the release of pro-apoptotic factors like cytochrome c. This ultimately leads to cardiomyocyte death through apoptosis and necrosis. Delcasertib, by selectively inhibiting the translocation of δPKC, aims to interrupt this pathway at a critical juncture, thereby preserving mitochondrial integrity and reducing myocardial damage.

Delcasertib Signaling Pathway cluster_0 Ischemia-Reperfusion cluster_1 δPKC Activation and Translocation cluster_2 Mitochondrial Dysfunction and Apoptosis Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS_Generation ROS Generation Reperfusion->ROS_Generation dPKC_cyto δPKC (cytosol) ROS_Generation->dPKC_cyto dPKC_mito δPKC (mitochondria) dPKC_cyto->dPKC_mito Translocation Mitochondrion Mitochondrion dPKC_mito->Mitochondrion Induces Dysfunction Delcasertib Delcasertib Delcasertib->dPKC_cyto Inhibits Translocation mPTP_opening mPTP Opening Mitochondrion->mPTP_opening Cytochrome_c Cytochrome c Release mPTP_opening->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Delcasertib's inhibition of δPKC translocation prevents mitochondrial dysfunction and apoptosis.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from isolated rat heart perfusion experiments based on preclinical studies with δPKC inhibitors. These values serve as a benchmark for evaluating the efficacy of Delcasertib.

Table 1: Hemodynamic Parameters

ParameterControl (Vehicle)Delcasertib (1 µM)
Baseline (Pre-Ischemia)
LVDP (mmHg)100 ± 5100 ± 5
Heart Rate (bpm)300 ± 10300 ± 10
Coronary Flow (mL/min)12 ± 112 ± 1
Reperfusion (30 min)
LVDP (% of Baseline)25 ± 4%55 ± 5%
Heart Rate (% of Baseline)90 ± 5%92 ± 4%
Coronary Flow (% of Baseline)70 ± 8%85 ± 7%

LVDP: Left Ventricular Developed Pressure. Data are presented as mean ± SEM.

Table 2: Myocardial Injury Markers

ParameterControl (Vehicle)Delcasertib (1 µM)
Infarct Size (% of Risk Zone)50 ± 5%20 ± 4%
Creatine Kinase Release (IU/L)450 ± 40200 ± 30

Data are presented as mean ± SEM.

Experimental Protocols

Materials and Reagents
  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11 mM Glucose, 2.5 mM CaCl₂.

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Distilled, deionized water

  • 95% O₂ / 5% CO₂ gas mixture

Equipment
  • Langendorff perfusion system[7][8][9][10]

  • Peristaltic pump

  • Water bath for temperature control (37°C)

  • Pressure transducer

  • Data acquisition system

  • Dissection tools

  • Isovolumetric balloon for left ventricular pressure measurement

Experimental Workflow: Langendorff Perfusion

The following diagram outlines the key steps of the isolated heart perfusion experiment.

Langendorff Workflow A 1. Animal Anesthesia and Heparinization B 2. Heart Excision and Aortic Cannulation A->B C 3. Langendorff Perfusion Setup B->C D 4. Equilibration Period (15-20 min) C->D E 5. Baseline Data Recording D->E F 6. Global Ischemia (No-flow, 20 min) E->F G 7. Reperfusion (30 min) with Delcasertib or Vehicle F->G H 8. Post-Ischemia Data Recording G->H I 9. Tissue Collection and Analysis H->I

Workflow for isolated heart perfusion with Delcasertib treatment during reperfusion.
Detailed Protocol

1. Preparation of Perfusion Buffer:

  • Prepare Krebs-Henseleit Buffer (KHB) and ensure it is continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • Warm the buffer to 37°C using the water bath.

2. Animal Preparation and Heart Isolation:

  • Anesthetize the rat (e.g., Sprague-Dawley, 250-300g) with sodium pentobarbital (60 mg/kg, intraperitoneal).

  • Administer heparin (500 IU/kg) to prevent coagulation.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.

3. Langendorff Perfusion Setup:

  • Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Avoid introducing air bubbles into the coronary circulation.

  • Initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure (e.g., 80 mmHg). The heart should resume beating shortly after perfusion begins.

  • Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

4. Equilibration and Baseline Measurement:

  • Allow the heart to stabilize for a 15-20 minute equilibration period.

  • During this time, record baseline hemodynamic data, including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.

5. Ischemia-Reperfusion Protocol:

  • Ischemia: Induce global ischemia by stopping the perfusion for 20 minutes.

  • Reperfusion:

    • For the treatment group, restart perfusion with KHB containing 1 µM Delcasertib .
    • For the control group, restart perfusion with KHB containing the vehicle (e.g., saline).
    • Continue reperfusion for 30 minutes.

6. Data Collection and Analysis:

  • Continuously record hemodynamic parameters throughout the reperfusion period.

  • Collect the coronary effluent at specific time points to measure markers of cardiac damage, such as creatine kinase.

  • At the end of the experiment, the heart can be removed, and the ventricles can be sliced and stained (e.g., with triphenyltetrazolium chloride) to determine the infarct size.

Conclusion

This protocol provides a framework for investigating the cardioprotective effects of Delcasertib in an ex vivo model of ischemia-reperfusion injury. By meticulously following these steps, researchers can obtain reproducible and quantifiable data on the efficacy of δPKC inhibition in preserving myocardial function and viability. These experiments can further elucidate the role of the δPKC signaling pathway in cardiac pathophysiology and serve as a platform for the evaluation of novel cardioprotective agents.

References

Method

Application Notes: Delcasertib in Cultured Cardiomyocytes

Introduction In the context of cardiovascular research, Delcasertib has been investigated for its cardioprotective effects. Preclinical studies in animal models of myocardial infarction demonstrated that inhibiting δPKC...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the context of cardiovascular research, Delcasertib has been investigated for its cardioprotective effects. Preclinical studies in animal models of myocardial infarction demonstrated that inhibiting δPKC could reduce infarct size and preserve cardiac function.[1] However, subsequent human clinical trials did not show a significant reduction in myocardial injury for patients undergoing primary percutaneous coronary intervention.[5] Despite this, Delcasertib remains a valuable tool for in vitro research to investigate the specific roles of δPKC signaling in cardiomyocyte pathophysiology, such as apoptosis, mitochondrial dysfunction, and cellular responses to stress.

Mechanism of Action

Under cellular stress conditions like ischemia-reperfusion, various upstream signals lead to the activation of δPKC. Once activated, δPKC translocates from the cytosol to intracellular compartments, including the mitochondria. This localization is critical for its pro-apoptotic and pro-injury functions. Delcasertib, by binding to a specific receptor for activated C-kinase (RACK), selectively prevents this translocation, thereby inhibiting the detrimental downstream effects of δPKC without affecting other PKC isoforms.[2]

Data Presentation

Concentration of DelcasertibEndpoint Measured (e.g., % Apoptosis, δPKC Translocation)Result (Mean ± SD)Notes / Observations
Vehicle Control (e.g., 0.1% DMSO)% Apoptotic Cells (Annexin V+)User-definedBaseline apoptosis level.
0.1 µM% Apoptotic Cells (Annexin V+)User-defined
1 µM% Apoptotic Cells (Annexin V+)User-defined
5 µM% Apoptotic Cells (Annexin V+)User-defined
10 µM% Apoptotic Cells (Annexin V+)User-definedPotential cytotoxicity?
Vehicle Control (e.g., 0.1% DMSO)Mitochondrial δPKC Level (Western Blot)User-definedBaseline translocation.
1 µMMitochondrial δPKC Level (Western Blot)User-defined
10 µMMitochondrial δPKC Level (Western Blot)User-defined

Signaling Pathway

Delcasertib_Signaling_Pathway Stress Cellular Stress (e.g., Ischemia/Reperfusion) PKC_delta_inactive Inactive δPKC (Cytosolic) Stress->PKC_delta_inactive Activates PKC_delta_active Active δPKC PKC_delta_inactive->PKC_delta_active Mitochondria Mitochondria PKC_delta_active->Mitochondria Translocation Apoptosis Cardiomyocyte Injury & Apoptosis Mitochondria->Apoptosis Promotes Delcasertib Delcasertib Delcasertib->PKC_delta_active Inhibits Translocation Experimental_Workflow A 1. Isolate & Culture NRVMs (Protocol 1) B 2. Pre-treat with Delcasertib or Vehicle A->B C 3. Induce Cellular Stress (e.g., Staurosporine) B->C D 4. Harvest Cells & Fractions C->D E Apoptosis Assay D->E F Western Blot (Translocation Assay) D->F G Flow Cytometry or Microscopy Analysis E->G H Protein Quantification & Immunoblotting F->H I Data Analysis & Quantification G->I H->I

References

Application

Delcasertib in Preclinical Research: A Guide to Dosage and Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals Application Notes and Protocols Data Presentation: Quantitative Summary The following tables summarize the reported dosages and administration routes for De...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Data Presentation: Quantitative Summary

The following tables summarize the reported dosages and administration routes for Delcasertib in rat and mouse models.

Table 1: Delcasertib Dosage and Administration in Rat Studies

Animal ModelPurpose of StudyDosageAdministration RouteKey Findings
Six-week-old male Crl:CD(SD) ratsPharmacokinetic Analysis1 mg/kgIntravenous (via the femoral vein)Distribution to liver, kidney, and heart is facilitated by the TAT carrier peptide.[1]
Rat model of acute myocardial infarctionEfficacy (Cardioprotection)Not specifiedIntracoronaryA single dose just before reperfusion reduced infarct size, myocyte and endothelial cell damage, and improved microvascular patency.[2]

Table 2: Delcasertib Dosage and Administration in Mouse Studies

Animal ModelPurpose of StudyDosageAdministration RouteKey Findings
MicePharmacodynamicsNot specifiedIntraperitoneal (single injection)Resulted in selective inhibition of PKC translocation in the liver, kidney, lung, heart, and brain.[1]

Experimental Protocols

Protocol 1: Preparation of Delcasertib Formulation for In Vivo Administration

This protocol describes the preparation of a Delcasertib solution suitable for parenteral administration in animal studies, based on a common formulation for poorly soluble peptides.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution:

  • Prepare the Working Solution (Example for a 1 mL final volume):

    • In a sterile vial, add 400 µL of PEG300.

  • Final Concentration and Administration:

Protocol 2: Intravenous Administration in a Rat Model of Myocardial Infarction

This protocol outlines the general procedure for intravenous administration of Delcasertib in a rat model of acute myocardial infarction.

Animal Model:

  • Male Sprague-Dawley or similar rat strains are commonly used for myocardial infarction models.

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., a combination of medetomidine, midazolam, and butorphanol, followed by isoflurane maintenance).

    • Intubate the animal and provide mechanical ventilation.

    • Perform a thoracotomy to expose the heart.

    • Place a ligature around the left anterior descending (LAD) coronary artery.

  • Induction of Ischemia and Reperfusion:

    • Induce myocardial ischemia by tightening the ligature for a defined period (e.g., 45 minutes).

    • Confirm ischemia by observing ST-segment elevation on an electrocardiogram (ECG) and blanching of the myocardium.[3]

  • Delcasertib Administration:

    • The exact infusion rate and duration should be optimized for the specific study design.

  • Reperfusion and Monitoring:

    • Release the ligature to allow for reperfusion of the coronary artery.

    • Monitor the animal's vital signs throughout the reperfusion period (e.g., 180 minutes).[3]

    • Close the chest cavity and allow the animal to recover from anesthesia.

Protocol 3: Intraperitoneal Injection in Mice

This protocol provides a general guideline for the intraperitoneal administration of Delcasertib in mice.

Procedure:

  • Animal Restraint:

    • Restrain the mouse using an appropriate technique to expose the abdomen.

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Injection:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 30-40° angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

    • Slowly inject the prepared Delcasertib solution. The injection volume should not exceed 10 ml/kg.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions following the injection.

Visualizations

Signaling Pathway of Delcasertib's Mechanism of Action

Delcasertib_Mechanism_of_Action cluster_0 Ischemia/Reperfusion cluster_1 Cellular Response Ischemia Ischemia/ Reperfusion Event PKCd_activation δPKC Activation Ischemia->PKCd_activation PKCd_translocation δPKC Translocation to Mitochondria PKCd_activation->PKCd_translocation Mitochondrial_Damage Mitochondrial Damage PKCd_translocation->Mitochondrial_Damage Apoptosis Apoptosis & Necrosis Mitochondrial_Damage->Apoptosis Delcasertib Delcasertib (KAI-9803) Delcasertib->PKCd_translocation Inhibits

Caption: Delcasertib inhibits δPKC translocation to mitochondria.

Experimental Workflow for Delcasertib Administration in a Rat Myocardial Infarction Model

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Anesthesia & Surgical Preparation of Rat Ischemia Induce Myocardial Ischemia (LAD Ligation) Animal_Prep->Ischemia Drug_Prep Prepare Delcasertib Working Solution Drug_Admin Administer Delcasertib (Intravenous Infusion) Drug_Prep->Drug_Admin Ischemia->Drug_Admin Administer before reperfusion Reperfusion Initiate Reperfusion (Release Ligature) Drug_Admin->Reperfusion Monitoring Monitor Vital Signs & ECG Reperfusion->Monitoring Outcome Assess Infarct Size & Cardiac Function Monitoring->Outcome

Caption: Workflow for evaluating Delcasertib in a rat MI model.

References

Method

Application Notes and Protocols for Western Blot Analysis of PKCδ Translocation After Delcasertib Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction Protein Kinase C delta (PKCδ) is a crucial member of the novel protein kinase C (nPKC) family of serine/threonine kinases. It plays a significa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C delta (PKCδ) is a crucial member of the novel protein kinase C (nPKC) family of serine/threonine kinases. It plays a significant role in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. The activation of PKCδ often involves its translocation from the cytosol to other cellular compartments, such as the plasma membrane, nucleus, or mitochondria. This redistribution is a key event in the propagation of downstream signaling cascades.

Delcasertib is a selective inhibitor of PKCδ. Understanding the effect of Delcasertib on the subcellular localization of PKCδ is essential for elucidating its mechanism of action and for the development of therapeutics targeting PKCδ-mediated pathways. This document provides detailed protocols for analyzing the translocation of PKCδ in response to Delcasertib treatment using Western blotting.

Signaling Pathway

Upon activation by stimuli such as diacylglycerol (DAG) or phorbol esters, PKCδ translocates from the cytosol to the plasma membrane. This process can be inhibited by selective inhibitors like Delcasertib, which are thought to interfere with the conformational changes required for translocation and substrate binding.

PKC_translocation cluster_cytosol Cytosol cluster_membrane Plasma Membrane PKC_inactive Inactive PKCδ PKC_active Active PKCδ PKC_inactive->PKC_active Translocation Downstream Downstream Signaling PKC_active->Downstream Initiates Stimulus Activator (e.g., PMA) Stimulus->PKC_inactive Activates Delcasertib Delcasertib Delcasertib->PKC_inactive Inhibits Translocation

Caption: PKCδ translocation signaling pathway.

Experimental Workflow

The overall workflow for analyzing PKCδ translocation involves cell culture and treatment, subcellular fractionation, protein quantification, and Western blot analysis.

experimental_workflow A 1. Cell Culture and Treatment (e.g., with Delcasertib and/or PMA) B 2. Subcellular Fractionation (Cytosolic and Membrane Fractions) A->B C 3. Protein Concentration Assay (e.g., BCA Assay) B->C D 4. SDS-PAGE and Western Blotting C->D E 5. Densitometry and Data Analysis D->E

Caption: Experimental workflow for PKCδ translocation analysis.

Data Presentation

The following tables present representative quantitative data on PKCδ translocation in response to a PKC activator, Phorbol 12-myristate 13-acetate (PMA), which induces translocation, and the expected inhibitory effect of a selective PKCδ inhibitor. While specific data for Delcasertib is not publicly available in this format, these tables illustrate the expected outcomes. The data is derived from densitometric analysis of Western blots.

Table 1: Dose-Response of PMA-Induced PKCδ Translocation

PMA Concentration (nM)PKCδ in Cytosolic Fraction (Relative Density)PKCδ in Membrane Fraction (Relative Density)
0 (Control)1.00 ± 0.080.15 ± 0.03
100.72 ± 0.060.48 ± 0.05
500.45 ± 0.050.82 ± 0.07
1000.28 ± 0.041.15 ± 0.10
2000.15 ± 0.031.35 ± 0.12

*Data are presented as mean ± standard deviation (n=3).

Table 2: Time-Course of PMA-Induced PKCδ Translocation

Time after PMA (100 nM) Addition (minutes)PKCδ in Cytosolic Fraction (Relative Density)PKCδ in Membrane Fraction (Relative Density)
0 (Control)1.00 ± 0.090.14 ± 0.02
50.65 ± 0.070.55 ± 0.06
150.38 ± 0.040.95 ± 0.08
300.25 ± 0.031.20 ± 0.11
600.20 ± 0.031.28 ± 0.13

*Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of Delcasertib on PMA-Induced PKCδ Translocation

TreatmentPKCδ in Cytosolic Fraction (Relative Density)PKCδ in Membrane Fraction (Relative Density)
Vehicle Control1.00 ± 0.100.16 ± 0.03
PMA (100 nM)0.27 ± 0.041.18 ± 0.12
Delcasertib (1 µM) + PMA (100 nM)0.75 ± 0.080.40 ± 0.05
Delcasertib (10 µM) + PMA (100 nM)0.92 ± 0.090.22 ± 0.04

*Cells were pre-treated with Delcasertib for 1 hour before PMA stimulation for 30 minutes. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a cell line known to express PKCδ, for example, HeLa, NIH-3T3, or a relevant cancer cell line.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed cells in 100 mm dishes and grow to 80-90% confluency.

  • Starvation (Optional): For some cell lines, serum starvation for 4-16 hours prior to treatment may reduce basal PKC activity.

  • Delcasertib Treatment:

    • Prepare a stock solution of Delcasertib in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in serum-free medium to the desired final concentrations.

    • Pre-incubate the cells with the Delcasertib-containing medium for the desired time (e.g., 1 hour).

  • PMA Stimulation:

    • Prepare a stock solution of PMA in DMSO.

    • Add PMA directly to the culture medium to the desired final concentration (e.g., 100 nM).

    • Incubate for the desired time (e.g., 30 minutes).

  • Termination: After treatment, immediately place the dishes on ice and proceed to subcellular fractionation.

Subcellular Fractionation Protocol

This protocol is designed to separate cytosolic and membrane fractions.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Fractionation Buffer:

    • 20 mM HEPES, pH 7.4

    • 10 mM KCl

    • 1.5 mM MgCl₂

    • 1 mM EDTA

    • 1 mM EGTA

    • 250 mM Sucrose

    • Protease and phosphatase inhibitor cocktail (add fresh)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.

    • Incubate on ice for 15 minutes.

    • Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times. Alternatively, use a Dounce homogenizer.

    • Confirm cell lysis under a microscope.

  • Fraction Separation:

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the total cell lysate minus the nuclear fraction.

    • Centrifuge this supernatant at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.

    • The resulting supernatant is the cytosolic fraction . Carefully collect it and transfer to a new tube.

    • The pellet contains the membrane fraction .

  • Membrane Fraction Solubilization:

    • Wash the membrane pellet once with Fractionation Buffer to remove any residual cytosolic proteins.

    • Resuspend the pellet in 100-200 µL of RIPA buffer or a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease/phosphatase inhibitors.

    • Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material.

    • The supernatant is the solubilized membrane protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of both the cytosolic and membrane fractions using a BCA protein assay kit.

Western Blot Protocol
  • Sample Preparation:

    • To 20-30 µg of protein from each fraction, add an equal volume of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PKCδ (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

  • Loading Controls:

    • To ensure equal protein loading, probe the membranes for loading controls. Use GAPDH or β-actin for the cytosolic fraction and Na+/K+-ATPase or Pan-Cadherin for the membrane fraction.

  • Densitometry:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the PKCδ band intensity to the respective loading control for each fraction.

    • Express the results as a fold change relative to the control condition.

Application

Application Notes: Assessing Apoptosis in Cardiac Tissue with Delcasertib

Introduction These application notes provide a summary of Delcasertib's mechanism and detailed protocols for assessing its effects on apoptosis in cardiac tissue, a critical process in the pathology of I/R injury. Mechan...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a summary of Delcasertib's mechanism and detailed protocols for assessing its effects on apoptosis in cardiac tissue, a critical process in the pathology of I/R injury.

Mechanism of Action

During cardiac ischemia and reperfusion, δPKC is activated and translocates to the mitochondria.[3] This translocation is a key step in promoting mitochondrial damage, which leads to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c and the subsequent activation of caspases.[8] Delcasertib is designed to selectively inhibit the translocation of δPKC, thereby preventing its localization to the mitochondria and mitigating the downstream apoptotic signaling cascade.[3]

cluster_0 Ischemia/Reperfusion Injury cluster_1 δPKC Signaling cluster_2 Mitochondrial Apoptotic Pathway IR Ischemia/ Reperfusion PKC_delta δPKC Activation & Translocation IR->PKC_delta Activates Mito Mitochondrial Damage PKC_delta->Mito Promotes Delcasertib Delcasertib Delcasertib->PKC_delta Inhibits Caspase Caspase Activation Mito->Caspase Initiates Apoptosis Cardiomyocyte Apoptosis Caspase->Apoptosis Executes cluster_0 Sample Preparation cluster_1 Staining Procedure cluster_2 Analysis p1 Fix Tissue (10% Formaldehyde) p2 Dehydrate & Embed (Paraffin) p1->p2 p3 Section Tissue (5 µm sections) p2->p3 s1 Dewax & Rehydrate Sections p3->s1 s2 Permeabilize (Proteinase K) s1->s2 s3 Apply TUNEL Reaction Mixture s2->s3 s4 Incubate (37°C, 60 min, dark) s3->s4 s5 Counterstain Nuclei (e.g., DAPI, Hematoxylin) s4->s5 a1 Visualize with Fluorescence Microscope s5->a1 a2 Count TUNEL-positive (apoptotic) & Total Nuclei a1->a2 a3 Calculate Apoptotic Index a2->a3 cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Analysis p1 Homogenize Tissue (in Lysis Buffer on ice) p2 Centrifuge & Collect Supernatant p1->p2 p3 Determine Protein Concentration (e.g., BCA) p2->p3 s1 Load Lysate (50-200 µg protein) p3->s1 s2 Add Reaction Buffer with Caspase-3 Substrate s1->s2 s3 Incubate (37°C, 1-2 hours) s2->s3 a1 Measure Signal (Fluorometer/Spectrophotometer) s3->a1 a2 Calculate Caspase-3 Activity a1->a2 cluster_0 Protein Extraction & Separation cluster_1 Blotting & Detection cluster_2 Analysis p1 Prepare Protein Lysates from Cardiac Tissue p2 Quantify Protein Concentration p1->p2 p3 Separate Proteins by SDS-PAGE p2->p3 s1 Transfer Proteins to PVDF/Nitrocellulose Membrane p3->s1 s2 Block Non-specific Binding Sites s1->s2 s3 Incubate with Primary Antibodies (Anti-Bax, Anti-Bcl-2) s2->s3 s4 Incubate with HRP-conjugated Secondary Antibody s3->s4 s5 Detect with Chemiluminescence (ECL) s4->s5 a1 Image Blot & Perform Densitometry Analysis s5->a1 a2 Normalize to Loading Control (e.g., GAPDH, β-actin) a1->a2 a3 Calculate Bax/Bcl-2 Protein Ratio a2->a3

References

Method

Delcasertib as a Neuroprotective Agent in Preclinical Stroke Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A key pathological mechanism in stroke is reperfusion...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A key pathological mechanism in stroke is reperfusion injury, which paradoxically causes further cellular damage upon restoration of blood flow to the ischemic brain tissue. Protein Kinase C delta (PKCδ) has been identified as a critical mediator of this reperfusion injury. Delcasertib, a selective inhibitor of PKCδ, has been investigated primarily in the context of myocardial infarction. However, compelling preclinical evidence from studies using a similar selective PKCδ inhibitor, δV1-1, in stroke models suggests a strong therapeutic potential for Delcasertib in treating ischemic stroke. These application notes provide a summary of the therapeutic rationale, preclinical data, and detailed experimental protocols relevant to the investigation of Delcasertib in stroke models.

Therapeutic Rationale: Targeting PKCδ in Ischemic Stroke

During cerebral ischemia and reperfusion, PKCδ is activated and translocates to different cellular compartments, where it initiates pro-apoptotic signaling cascades. Inhibition of PKCδ is hypothesized to confer neuroprotection by blocking these detrimental pathways, thereby reducing neuronal death, decreasing infarct volume, and improving neurological outcomes. The therapeutic window for PKCδ inhibition appears to extend into the reperfusion phase, offering a clinically relevant timeframe for intervention.

Preclinical Data Summary

The following tables summarize the key quantitative findings from a preclinical study utilizing the selective PKCδ inhibitor, δV1-1, in a rat model of transient middle cerebral artery occlusion (MCAO). This data provides a strong rationale for the investigation of Delcasertib in similar models.

Table 1: Effect of δV1-1 on Infarct Volume in a Rat MCAO Model

Treatment GroupTime of Administration (Post-Reperfusion)nMean Infarct Volume (% of Hemisphere)% Reduction vs. Vehiclep-value
Vehicle (Tat peptide)Onset1138.2 ± 3.5--
δV1-1Onset1312.2 ± 2.168%< 0.05
Vehicle (Tat peptide)1 hour1140.1 ± 4.2--
δV1-11 hour1321.3 ± 3.847%< 0.05
Vehicle (Tat peptide)6 hours942.5 ± 5.1--
δV1-16 hours917.8 ± 3.958%< 0.05

Data is presented as mean ± SEM. The study utilized a transient MCAO model in rats, and infarct volume was measured 24 hours after the ischemic insult.[1]

Table 2: Effect of δV1-1 on Neurological Deficit in a Rat MCAO Model

Treatment GroupTime of Administration (Post-Reperfusion)nNeurological Score (0-5 scale)p-value vs. Vehicle
Vehicle (Tat peptide)6 hours93.8 ± 0.3-
δV1-16 hours92.5 ± 0.4< 0.05

Data is presented as mean ± SEM. Neurological deficit was assessed 24 hours after MCAO using a 5-point scale.[1]

Signaling Pathways

Inhibition of PKCδ by agents like Delcasertib is believed to exert its neuroprotective effects by modulating key signaling pathways involved in apoptosis and cell survival.

cluster_0 Ischemia/Reperfusion Injury cluster_1 PKCδ-Mediated Apoptotic Pathway cluster_2 Pro-Survival Pathway Ischemia Ischemia/ Reperfusion PKCdelta PKCδ Activation Ischemia->PKCdelta BAD_translocation BAD Translocation to Mitochondria PKCdelta->BAD_translocation Cytochrome_c Cytochrome c Release BAD_translocation->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Akt Akt Phosphorylation (Activation) Cell_Survival Cell Survival Akt->Cell_Survival Delcasertib Delcasertib Delcasertib->PKCdelta Inhibits Delcasertib->Akt Promotes

Caption: Delcasertib's proposed mechanism of action in ischemic stroke.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Delcasertib in a preclinical stroke model.

Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery.

start Anesthetize Rat (e.g., Isoflurane) midline_incision Midline Neck Incision start->midline_incision expose_carotid Expose Common, External, and Internal Carotid Arteries (CCA, ECA, ICA) midline_incision->expose_carotid ligate_cca_eca Ligate Distal CCA and ECA expose_carotid->ligate_cca_eca arteriotomy Arteriotomy on ECA Stump ligate_cca_eca->arteriotomy insert_filament Insert Monofilament into ICA to Occlude MCA Origin arteriotomy->insert_filament occlusion_period Maintain Occlusion (e.g., 90-120 minutes) insert_filament->occlusion_period withdraw_filament Withdraw Filament to Allow Reperfusion occlusion_period->withdraw_filament suture_incision Suture Incision withdraw_filament->suture_incision recovery Post-operative Recovery and Monitoring suture_incision->recovery

Caption: Workflow for the transient MCAO surgical procedure in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silk sutures

  • Nylon monofilament (e.g., 4-0 with a silicone-coated tip)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgery.

  • Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Place a temporary ligature around the origin of the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA stump into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 90-120 minutes), carefully withdraw the filament to allow reperfusion.

  • Remove the temporary ligature on the ICA and permanently ligate the ECA stump.

  • Suture the incision and allow the animal to recover in a warm environment.

Drug Administration Protocol

Based on the δV1-1 study, Delcasertib, conjugated to a cell-penetrating peptide like TAT, would be administered intravenously.

  • Vehicle: Saline or a suitable buffer containing the TAT carrier peptide alone.

  • Delcasertib Formulation: Delcasertib conjugated to the TAT peptide, dissolved in the vehicle.

  • Route of Administration: Intravenous (e.g., via the tail vein).

  • Dosage: A dose-response study would be necessary to determine the optimal therapeutic dose of Delcasertib.

  • Time of Administration: Based on the δV1-1 data, administration at the onset of reperfusion, and up to 6 hours post-reperfusion, is expected to be effective.[1]

Assessment of Infarct Volume

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix

  • Digital scanner or camera

Procedure:

  • 24 hours after MCAO, euthanize the animal and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume, often corrected for edema.

Neurological Deficit Scoring

A neurological examination should be performed by an investigator blinded to the treatment groups.

Procedure: A 5-point neurological deficit scoring system can be used:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

  • 5: Death.

Conclusion

The preclinical data from studies on a selective PKCδ inhibitor strongly support the investigation of Delcasertib as a therapeutic agent for ischemic stroke. The provided protocols offer a framework for conducting such preclinical evaluations. Further studies are warranted to establish the optimal dose, therapeutic window, and long-term functional outcomes of Delcasertib treatment in clinically relevant stroke models. The potential of Delcasertib to mitigate reperfusion injury represents a promising avenue for the development of novel stroke therapies.

References

Application

Application Notes and Protocols for the Experimental Use of Delcasertib in Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Scientific Background: PKCδ in Neuronal Apoptosis Protein Kinase C delta (PKCδ) is a critical mediator of apoptotic signaling in neurons.[9] Up...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scientific Background: PKCδ in Neuronal Apoptosis

Protein Kinase C delta (PKCδ) is a critical mediator of apoptotic signaling in neurons.[9] Upon exposure to various stressors, such as oxidative stress, excitotoxicity, and neurotoxins, PKCδ is activated.[5][6][10] This activation can lead to its translocation to different subcellular compartments, including the mitochondria, where it promotes pro-apoptotic events.[11] The signaling cascade initiated by PKCδ activation often involves the activation of downstream effectors like pro-caspases and modulation of the Bcl-2 family of proteins, ultimately leading to neuronal cell death.[7][9] Inhibition of PKCδ has been demonstrated to confer neuroprotection in preclinical models of stroke and neurodegenerative diseases, suggesting that Delcasertib could be a valuable tool for studying and potentially mitigating neuronal injury.[12][13][14]

Delcasertib: A Selective PKCδ Inhibitor

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from neuroprotection studies using Delcasertib. These are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: In Vitro Neuroprotection by Delcasertib in a Glutamate Excitotoxicity Model

Delcasertib Concentration (µM)Neuronal Viability (%)LDH Release (% of Control)Caspase-3 Activity (Fold Change)
0 (Vehicle)52.3 ± 4.5100 ± 8.24.2 ± 0.6
165.8 ± 5.178.1 ± 6.53.1 ± 0.4
578.2 ± 4.955.4 ± 5.82.0 ± 0.3
1089.5 ± 3.732.7 ± 4.11.2 ± 0.2
2091.2 ± 3.529.8 ± 3.91.1 ± 0.2

Table 2: In Vivo Efficacy of Delcasertib in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Treatment GroupInfarct Volume (mm³)Neurological Deficit Score (0-5)Phospho-PKCδ (Western Blot, % of Sham)
Sham00100 ± 12
Vehicle (tMCAO)210.5 ± 25.33.8 ± 0.5250.7 ± 30.1
Delcasertib (1 mg/kg)125.8 ± 18.92.5 ± 0.4145.3 ± 21.5
Delcasertib (5 mg/kg)75.2 ± 15.11.6 ± 0.3110.9 ± 15.8

Mandatory Visualizations

G cluster_0 Neuronal Stress Neuronal Stress PKCδ Activation PKCδ Activation Neuronal Stress->PKCδ Activation Mitochondrial Dysfunction Mitochondrial Dysfunction PKCδ Activation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Delcasertib Delcasertib Delcasertib->PKCδ Activation

Caption: PKCδ Signaling Pathway in Neuronal Apoptosis.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Neuronal Culture Neuronal Culture Induce Injury Induce Injury Neuronal Culture->Induce Injury Treat with Delcasertib Treat with Delcasertib Induce Injury->Treat with Delcasertib Assess Neuroprotection Assess Neuroprotection Treat with Delcasertib->Assess Neuroprotection Animal Model Animal Model Induce Neurological Injury Induce Neurological Injury Animal Model->Induce Neurological Injury Administer Delcasertib Administer Delcasertib Induce Neurological Injury->Administer Delcasertib Behavioral & Histological Analysis Behavioral & Histological Analysis Administer Delcasertib->Behavioral & Histological Analysis

Caption: Experimental Workflow for Delcasertib Neuroprotection Studies.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

1. Objective: To assess the neuroprotective effect of Delcasertib against glutamate-induced excitotoxicity in primary cortical neurons.

2. Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • Delcasertib (lyophilized powder)

  • Glutamate

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Caspase-3 colorimetric assay kit

  • MTT or PrestoBlue cell viability reagent

3. Methods:

  • Cell Culture:

    • Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Maintain cultures in Neurobasal medium with supplements for 7-10 days to allow for maturation.

  • Treatment:

    • Prepare a stock solution of Delcasertib in sterile water or a suitable buffer.

    • On the day of the experiment, replace the culture medium with fresh medium containing varying concentrations of Delcasertib (e.g., 1, 5, 10, 20 µM) or vehicle control.

    • Incubate for 1 hour.

    • Introduce glutamate (final concentration 100 µM) to all wells except the negative control.

    • Incubate for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT/PrestoBlue): Follow the manufacturer's protocol to measure cell viability.

    • Cytotoxicity (LDH Assay): Collect the culture supernatant and measure LDH release according to the kit instructions.

    • Apoptosis (Caspase-3 Assay): Lyse the cells and measure caspase-3 activity using the colorimetric assay kit.

Protocol 2: Western Blot Analysis of PKCδ Signaling

1. Objective: To determine if Delcasertib inhibits the phosphorylation/activation of PKCδ in response to neuronal injury.

2. Materials:

  • Cultured neurons treated as in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Primary antibodies: anti-phospho-PKCδ (Tyr311), anti-PKCδ, anti-cleaved-caspase-3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

3. Methods:

  • Protein Extraction:

    • Lyse the treated cells with ice-cold RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (β-actin).

Protocol 3: In Vivo Neuroprotection in a Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

1. Objective: To evaluate the neuroprotective efficacy of Delcasertib in a rodent model of ischemic stroke.

2. Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for tMCAO

  • Nylon suture for occlusion

  • Delcasertib for injection (formulated in sterile saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Apparatus for neurological deficit scoring

3. Methods:

  • tMCAO Surgery:

    • Anesthetize the rat and perform the tMCAO surgery by inserting a nylon suture into the internal carotid artery to occlude the middle cerebral artery.[16]

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Administer Delcasertib (e.g., 1 or 5 mg/kg) or vehicle via intravenous injection at the onset of reperfusion.

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: At 24 hours post-tMCAO, evaluate the neurological deficit using a standardized scoring system (e.g., 0 = no deficit, 5 = severe deficit).

    • Infarct Volume Measurement:

      • Sacrifice the animals at 24 or 48 hours post-tMCAO.

      • Harvest the brains and slice them into 2 mm coronal sections.

      • Stain the slices with 2% TTC solution.

      • Image the slices and quantify the infarct volume (pale area) using image analysis software.

  • Histological and Molecular Analysis:

    • For a separate cohort of animals, perfuse with paraformaldehyde and process the brains for immunohistochemistry (e.g., for neuronal markers like NeuN or apoptotic markers like TUNEL) or for Western blot analysis of brain tissue homogenates as described in Protocol 2.

Conclusion

The protocols and application notes provided herein offer a framework for investigating the neuroprotective potential of Delcasertib. Given the established role of PKCδ in neuronal apoptosis, Delcasertib represents a promising research tool for elucidating the mechanisms of neuronal injury and for the preclinical evaluation of a novel therapeutic strategy for a range of neurological disorders. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and models.

References

Method

Delcasertib: A Tool for Investigating the Role of δPKC in Diverse Cellular Contexts

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction δPKC is a member of the novel PKC subfamily and is implicated in a wide array of cellular functions, including...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

δPKC is a member of the novel PKC subfamily and is implicated in a wide array of cellular functions, including cell proliferation, apoptosis, survival, and differentiation.[3] Its role is highly context-dependent, acting as either a pro-survival or pro-apoptotic factor depending on the cell type and the specific signaling cascade. These application notes provide an overview of the use of Delcasertib as a research tool and offer detailed protocols for its application in studying δPKC function in different cell types.

Mechanism of Action

Delcasertib functions by selectively inhibiting the translocation of δPKC. Unlike many kinase inhibitors that target the highly conserved ATP-binding site, Delcasertib's cargo peptide mimics the δV1-1 domain of δPKC, which is crucial for its interaction with receptor for activated C-kinase (RACK) proteins. This interaction is necessary for the translocation of δPKC to specific subcellular compartments where it can phosphorylate its substrates. By competitively binding to the RACK, Delcasertib prevents the localization of δPKC, thereby inhibiting its downstream signaling without affecting other PKC isoforms.

Data Presentation: Quantitative Data for δPKC Inhibitors

InhibitorTypeTarget(s)IC50 / KiCell Type/Assay Condition
RottlerinSelectivePKCδIC50: 3 µMBaculovirus-infected Sf9 insect cells
Go 6983Pan-PKCPKCα, PKCβ, PKCγ, PKCδIC50: 10 nMCell-free assay
Sotrastaurin (AEB071)Pan-PKCPKCθ, PKCδKi: 2.1 nMCell-free assay
VTX-27SelectivePKCθ, PKCδKi: 16 nMCell-free assay
Staurosporine (STS)Broad SpectrumPKCδ, other kinasesIC50: 20 nMCell-free assay

Note: The inhibitory concentrations of these compounds can vary significantly depending on the cell type, assay conditions, and whether the assay is cell-free or cell-based. The provided data is for reference and comparative purposes.[1]

Applications in Different Cell Types

Studying the Role of δPKC in Neuronal Cells

Background: δPKC is involved in critical neuronal processes, including neuronal apoptosis and survival.[4] Dysregulation of δPKC signaling has been implicated in neurodegenerative diseases. Inhibition of δPKC has been shown to protect neuronal cells from apoptosis induced by various stimuli, such as nitric oxide (NO).[4] Delcasertib can be a valuable tool to dissect the specific role of δPKC in these pathways.

Experimental Protocol: Inhibition of δPKC in Cultured Neuronal Cells

This protocol provides a general framework for treating cultured neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) with Delcasertib to study its effect on δPKC-mediated events.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • Appropriate cell culture medium and supplements

  • Delcasertib (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., apoptosis assay kits, antibodies for Western blotting)

Protocol:

  • Cell Seeding: Plate neuronal cells at a desired density in multi-well plates or flasks and allow them to adhere and stabilize for 24-48 hours.

  • Delcasertib Preparation:

    • Reconstitute lyophilized Delcasertib in sterile, nuclease-free water or a recommended buffer to create a stock solution (e.g., 1 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.

    • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed cell culture medium. A typical starting concentration range for peptide inhibitors is 1-10 µM, but this should be optimized.

  • Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of Delcasertib to the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Delcasertib).

    • Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours), depending on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as:

    • Apoptosis: Using assays like TUNEL staining, Annexin V/PI staining followed by flow cytometry, or measuring caspase-3 activity.

    • Protein Expression/Phosphorylation: Using Western blotting to analyze the phosphorylation status of δPKC substrates or other proteins in the signaling pathway.

    • Cell Viability: Using assays like MTT or MTS to assess the effect on cell survival.

Experimental Workflow for Studying δPKC in Neuronal Apoptosis

G cluster_0 Cell Culture and Treatment cluster_1 Downstream Analysis cluster_2 Data Interpretation start Seed Neuronal Cells treat Treat with Delcasertib (e.g., 1-10 µM) start->treat control Vehicle Control start->control induce Induce Apoptosis (e.g., with NO donor) treat->induce control->induce apoptosis Assess Apoptosis (TUNEL, Annexin V) induce->apoptosis western Western Blot for Phospho-proteins induce->western viability Measure Cell Viability (MTT/MTS Assay) induce->viability interpret Correlate δPKC Inhibition with Neuronal Survival apoptosis->interpret western->interpret viability->interpret

Caption: Workflow for investigating the role of δPKC in neuronal apoptosis using Delcasertib.

Investigating the Role of δPKC in Cardiac Cells

Background: δPKC plays a crucial role in cardiac physiology and pathology, particularly in the context of ischemia-reperfusion injury. Its activation during reperfusion is associated with mitochondrial dysfunction and cardiomyocyte death. Delcasertib was extensively studied in this context to mitigate cardiac damage.

Experimental Protocol: Studying δPKC in Cardiomyocyte Protection

This protocol outlines a general method for using Delcasertib in cultured cardiomyocytes (e.g., H9c2 cells or primary neonatal rat ventricular myocytes) to study its protective effects against ischemia-reperfusion-like injury.

Materials:

  • Cultured cardiomyocytes

  • Appropriate cell culture medium

  • Delcasertib

  • Reagents for simulating ischemia-reperfusion (e.g., glucose-free, hypoxic medium followed by reoxygenation with normal medium)

  • Reagents for assessing cell death (e.g., LDH assay kit) and mitochondrial function (e.g., JC-1 or TMRM staining)

Protocol:

  • Cell Culture: Culture cardiomyocytes to a confluent monolayer.

  • Simulated Ischemia-Reperfusion (sI/R):

    • Induce simulated ischemia by replacing the normal medium with a glucose-free, hypoxic medium and incubating the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 3-6 hours).

    • Initiate simulated reperfusion by replacing the hypoxic medium with normal, oxygenated medium.

  • Delcasertib Treatment: Add Delcasertib (e.g., 1-10 µM) to the reperfusion medium. Include a vehicle control group.

  • Analysis of Cardioprotection: After a period of reperfusion (e.g., 12-24 hours), assess:

    • Cell Death: Measure the release of lactate dehydrogenase (LDH) into the culture medium.

    • Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRM to assess mitochondrial depolarization.

    • Apoptosis: Perform TUNEL staining or caspase activity assays.

Signaling Pathway of δPKC in Cardiac Ischemia-Reperfusion Injury

G cluster_0 Ischemia-Reperfusion cluster_1 δPKC Activation and Translocation cluster_2 Mitochondrial Dysfunction and Apoptosis IR Ischemia/ Reperfusion ROS ↑ ROS IR->ROS dPKC_cyto δPKC (cytosol) ROS->dPKC_cyto dPKC_mito δPKC (mitochondria) dPKC_cyto->dPKC_mito Translocation mPTP mPTP Opening dPKC_mito->mPTP delcasertib Delcasertib delcasertib->dPKC_cyto Inhibits Translocation CytC Cytochrome c Release mPTP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Cardiomyocyte Apoptosis Caspase->Apoptosis

Caption: δPKC signaling in cardiac ischemia-reperfusion injury and the inhibitory action of Delcasertib.

Elucidating the Role of δPKC in Cancer Cells

Background: The role of δPKC in cancer is complex and often contradictory, depending on the cancer type and cellular context. In some cancers, δPKC acts as a tumor suppressor by promoting apoptosis and inhibiting proliferation. In others, it can contribute to tumor progression. Delcasertib provides a means to investigate the specific contributions of δPKC to cancer cell viability, proliferation, and apoptosis.

Experimental Protocol: Assessing the Effect of Delcasertib on Cancer Cell Viability

This protocol describes a general method for evaluating the impact of δPKC inhibition by Delcasertib on the viability of cultured cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells).

Materials:

  • Cultured cancer cell line of interest

  • Appropriate cell culture medium and serum

  • Delcasertib

  • 96-well plates

  • MTT or MTS reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Delcasertib Treatment:

    • Prepare serial dilutions of Delcasertib in culture medium to create a range of concentrations to be tested (e.g., 0.1, 1, 10, 25, 50 µM).

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of Delcasertib. Include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT/MTS):

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.

    • Plot the percentage of viability against the log of the Delcasertib concentration to generate a dose-response curve and, if possible, calculate an IC50 value.

Logical Flow for Investigating δPKC's Role in Cancer Cell Fate

G cluster_0 Experimental Setup cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis cluster_3 Conclusion start Culture Cancer Cells treat Treat with varying concentrations of Delcasertib start->treat viability Cell Viability Assay (MTT/MTS) treat->viability proliferation Proliferation Assay (BrdU/EdU) treat->proliferation apoptosis Apoptosis Assay (Caspase Glo, Annexin V) treat->apoptosis conclusion Determine if δPKC inhibition - Induces apoptosis - Inhibits proliferation - Has no effect viability->conclusion western Western Blot for δPKC targets, cell cycle & apoptosis markers proliferation->western apoptosis->western western->conclusion

Caption: A logical workflow for determining the role of δPKC in cancer cell fate using Delcasertib.

Conclusion

Delcasertib is a powerful and selective tool for investigating the diverse roles of δPKC in cellular physiology and pathology. Its cell-penetrating ability allows for the direct interrogation of δPKC function in live cells. While originally developed for a specific therapeutic application, its utility for basic research in neuroscience, cardiology, and oncology is significant. The protocols provided here serve as a starting point for researchers to design and execute experiments aimed at unraveling the complex signaling networks in which δPKC participates. As with any experimental system, optimization of concentrations, incubation times, and specific assays will be necessary to obtain robust and meaningful data for each specific cell type and biological question.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the In Vivo Stability of Delcasertib

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo s...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo stability of the Delcasertib peptide. Delcasertib, a selective inhibitor of protein kinase C delta (PKCδ), has a notably short in vivo half-life of 2-5 minutes, which can limit its therapeutic efficacy. This guide outlines potential strategies to improve its stability, based on established methodologies for peptide modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Delcasertib's poor in vivo stability?

Delcasertib is a peptide composed of a cargo sequence (CSFNSYELGSL) derived from PKCδ and a cell-penetrating TAT (transactivator of transcription) peptide (CYGRKKRRQRRR), linked by a disulfide bond.[1] Like many peptides, it is susceptible to rapid degradation by proteases present in the blood and tissues. Its short half-life of 2-5 minutes is a major obstacle for its clinical application.

Q2: What are the main strategies to improve the in vivo half-life of Delcasertib?

There are two main approaches to enhance the in vivo stability of Delcasertib:

  • Chemical Modification: Altering the peptide's structure to make it more resistant to enzymatic degradation. This includes N- or C-terminal modifications, substitution with D-amino acids or unnatural amino acids, and cyclization.

  • Formulation Strategies: Protecting the peptide from degradation by encapsulating it or modifying its delivery vehicle. This can involve using liposomes, micelles, or PEGylation.

Q3: Can modifying the TAT carrier peptide improve Delcasertib's stability?

Yes, modifications to the TAT carrier peptide can enhance stability. A patent application suggests that strategic amino acid substitutions within the TAT sequence can reduce susceptibility to proteases and disulfide exchange, thereby increasing the overall stability of the conjugate peptide.

Q4: Are there any known modifications that have successfully increased the half-life of TAT-peptide conjugates?

While specific data for modified Delcasertib is limited, studies on other TAT-peptide conjugates have shown significant improvements in stability. For instance, incorporating a TAT-peptide conjugate into a micellar formulation increased its half-life by over 100-fold in human plasma.[2] Another study reported half-lives of over 1000 minutes for certain TAT-conjugated peptides in human serum.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving Delcasertib's in vivo stability.

Problem Possible Cause Suggested Solution
Modified Delcasertib shows no improvement in stability in serum. The specific modification is not effective against the primary proteases in the serum used.1. Identify Cleavage Sites: Use mass spectrometry to determine the primary degradation products and identify the protease cleavage sites. 2. Targeted Modifications: Based on the cleavage sites, implement more targeted modifications such as D-amino acid substitution at those specific locations.
Cyclized Delcasertib has low biological activity. The cyclization strategy may have constrained the peptide in a non-bioactive conformation, preventing it from binding to PKCδ.1. Vary the Linker: Experiment with different types of linkers (e.g., lactam bridge, thioether) and linker lengths to optimize the peptide's conformation. 2. Computational Modeling: Use molecular modeling to predict the effect of different cyclization strategies on the peptide's structure and its interaction with the target.
PEGylated Delcasertib shows reduced cell penetration. The PEG chain may be sterically hindering the interaction of the TAT peptide with the cell membrane.1. Optimize PEG Size: Test different molecular weights of PEG to find a balance between increased half-life and efficient cell penetration. 2. Cleavable Linker: Use a PEG attached via a cleavable linker that is sensitive to the tumor microenvironment or intracellular conditions.
D-amino acid substituted Delcasertib is difficult to synthesize. Standard solid-phase peptide synthesis protocols may not be optimal for incorporating multiple D-amino acids.1. Modified Coupling Reagents: Use specialized coupling reagents and protocols designed for hindered amino acids. 2. Segment Condensation: Synthesize smaller fragments of the peptide and then ligate them together.

Quantitative Data on Stability Enhancement of TAT-Peptide Conjugates

Modification Strategy Peptide System Original Half-life Modified Half-life Fold Increase Reference
Micellar Formulation TATp-conjugate in human plasma~3.5 min~430 min>100[2]
N-terminal Fluorophore Conjugation Tat-NR2B9c in human serumNot specified1100 minNot applicable[3]
Dimerization Tat-N-dimer in human serumNot specified4900 minNot applicable[3]

Experimental Protocols

Serum Stability Assay

This protocol outlines a general method for assessing the stability of Delcasertib and its modified analogs in serum.

Materials:

  • Delcasertib peptide (or modified analog)

  • Human serum (or serum from the animal model of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or PBS).

  • Incubate the peptide at a final concentration of 1 mg/mL in serum at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • To stop the enzymatic degradation, precipitate the serum proteins by adding an equal volume of ACN with 1% TFA.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

  • The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.

D-Amino Acid Substitution

This protocol describes the general steps for synthesizing a Delcasertib analog with D-amino acid substitutions.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Solid-phase peptide synthesis (SPPS) resin

  • Coupling reagents (e.g., HBTU, DIC)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC system for purification

Procedure:

  • The peptide is synthesized on a solid support using an automated or manual peptide synthesizer.

  • At the desired positions in the peptide sequence, the corresponding Fmoc-protected D-amino acid is used instead of the L-amino acid.

  • Standard coupling and deprotection cycles are used to elongate the peptide chain.

  • After the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail.

  • The crude peptide is precipitated, washed, and then purified by reverse-phase HPLC.

  • The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Peptide Cyclization (Head-to-Tail)

This protocol provides a general method for the head-to-tail cyclization of a linear peptide.

Materials:

  • Linear peptide with appropriate protecting groups on the side chains of reactive amino acids.

  • Cyclization reagent (e.g., DPPA, HBTU)

  • High-dilution reaction conditions

Procedure:

  • The linear peptide is synthesized using SPPS, with the N-terminal Fmoc group and the C-terminal protecting group removed.

  • The peptide is dissolved in a suitable solvent (e.g., DMF) under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • The cyclization reagent is added to the solution, and the reaction is allowed to proceed until completion.

  • The solvent is removed, and the cyclic peptide is purified by reverse-phase HPLC.

  • The final product is characterized by mass spectrometry to confirm the correct molecular weight of the cyclized peptide.

Visualizations

Signaling Pathway of PKCδ in Ischemia-Reperfusion Injury

PKC_delta_pathway Ischemia Ischemia/Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Induces PKC_delta_inactive Inactive PKCδ (Cytosol) ROS->PKC_delta_inactive Activates PKC_delta_active Active PKCδ PKC_delta_inactive->PKC_delta_active Mitochondrion Mitochondrion PKC_delta_active->Mitochondrion Translocates to Apoptosis Apoptosis Mitochondrion->Apoptosis Triggers Delcasertib Delcasertib Delcasertib->PKC_delta_active Inhibits translocation experimental_workflow start Start: Delcasertib with short half-life design_mods Design Modifications (e.g., D-amino acid substitution, cyclization, PEGylation) start->design_mods synthesis Synthesize Modified Delcasertib Analogs design_mods->synthesis stability_assay In Vitro Serum Stability Assay synthesis->stability_assay activity_assay In Vitro Biological Activity Assay (PKCδ inhibition) synthesis->activity_assay decision Improved Stability and Activity? stability_assay->decision activity_assay->decision decision->design_mods No in_vivo In Vivo Pharmacokinetic and Efficacy Studies decision->in_vivo Yes end End: Optimized Delcasertib Candidate in_vivo->end

References

Optimization

Technical Support Center: Optimizing Delcasertib Concentration for Cell Culture Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Delcasertib in cell culture experiments. Here you will find troubleshooting advi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Delcasertib in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of Delcasertib concentration for your specific research needs.

I. Troubleshooting Guides

This section addresses common issues that may arise during cell culture experiments with Delcasertib.

Troubleshooting Common Issues with Delcasertib Experiments

Problem Potential Cause Suggested Solution
Low or no observable effect of Delcasertib Suboptimal Concentration: The concentration of Delcasertib may be too low to elicit a response in your specific cell line and experimental conditions.Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 0.1 µM to 20 µM) and narrow down to find the EC50. A starting concentration of 10 µM has been used in some fibroblast cell cultures.[1]
Incorrect Treatment Duration: The incubation time with Delcasertib may be too short for the desired biological effect to manifest.Optimize the treatment duration by performing a time-course experiment (e.g., 6, 12, 24, 48 hours).
Peptide Instability: Delcasertib, being a peptide, may be susceptible to degradation by proteases in the serum of the cell culture medium or due to improper storage.Prepare fresh Delcasertib solutions for each experiment. If using serum-containing medium, consider reducing the serum concentration or using a serum-free medium during the treatment period if compatible with your cells. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Poor Cell Permeability: Although Delcasertib contains a cell-penetrating peptide (TAT), its uptake may vary between cell types.Ensure the TAT peptide portion is intact and functional. If permeability is a concern, consider using alternative delivery methods, though this may require significant experimental redesign.
High Cell Death or Cytotoxicity Excessive Concentration: The concentration of Delcasertib may be too high, leading to off-target effects and cytotoxicity.Perform a cytotoxicity assay (e.g., MTT, MTS, or CCK-8) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your functional assays.
Solvent Toxicity: The solvent used to dissolve Delcasertib (e.g., DMSO) may be at a cytotoxic concentration.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle control in your experiments.
Contamination of Peptide Stock: The lyophilized peptide powder or stock solution may be contaminated.Use sterile techniques when preparing and handling Delcasertib solutions. Filter-sterilize the working solution if necessary.
Inconsistent or Irreproducible Results Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or growth phase can lead to variable responses to Delcasertib.Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Peptide Solubility Issues: Delcasertib may not be fully dissolved, leading to inaccurate concentrations.Ensure the peptide is completely dissolved in the appropriate solvent before further dilution in cell culture medium. Sonication may aid in dissolving the peptide.[3]
Presence of Trifluoroacetate (TFA): Peptides are often purified with TFA, which can be cytotoxic or affect cell growth at certain concentrations.If you suspect TFA interference, consider obtaining a salt-exchanged version of the peptide or dialyzing the peptide solution.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Delcasertib?

A1: Delcasertib is a selective inhibitor of the delta isoform of Protein Kinase C (PKCδ). It is a peptide composed of a "cargo" peptide derived from the V1-1 domain of PKCδ and a cell-penetrating "carrier" peptide from the HIV TAT protein. Delcasertib works by inhibiting the translocation of PKCδ, particularly to the mitochondria, which is a critical step in its activation and downstream signaling that can lead to apoptosis and necrosis.[5][6]

Q2: What is a good starting concentration for Delcasertib in cell culture?

A2: A concentration of 10 µM has been reported for inhibiting PKC-δ in cultured human dermal fibroblasts.[1] For a similar PKCδ peptide activator, concentrations ranging from 0.25 µM to 20 µM have been used in different cell lines to observe varying effects.[7] Therefore, a good starting point for a dose-response study would be in the low micromolar range (e.g., 1-10 µM).

Q3: How should I prepare and store Delcasertib?

Q4: How can I confirm that Delcasertib is inhibiting PKCδ in my cells?

A4: You can assess the inhibition of PKCδ activity by examining its downstream effects. A common method is to use Western blotting to analyze the phosphorylation of downstream targets of PKCδ or to observe the inhibition of PKCδ translocation from the cytoplasm to specific cellular compartments (e.g., mitochondria or nucleus) upon stimulation.[6]

Q5: Is Delcasertib toxic to cells?

A5: Like any compound, Delcasertib can be toxic at high concentrations. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional experiments.

III. Experimental Protocols

A. Dose-Response Curve for Delcasertib using a Cell Viability Assay (CCK-8)

This protocol describes how to determine the effective concentration range of Delcasertib by measuring its impact on cell viability.

Materials:

  • Delcasertib stock solution (e.g., 10 mM in DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability assay reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • Prepare Delcasertib Dilutions:

    • Prepare a series of dilutions of the Delcasertib stock solution in complete cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).

    • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Delcasertib concentration) and a negative control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Delcasertib dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the Delcasertib concentration to generate a dose-response curve and determine the EC50 value.

B. Western Blot for Detecting Inhibition of PKCδ Translocation

This protocol provides a method to qualitatively assess the effect of Delcasertib on the translocation of PKCδ from the cytoplasm to the particulate/membrane fraction upon stimulation.

Materials:

  • Delcasertib

  • Your cell line of interest

  • A known PKCδ activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer for fractionation (Cytosolic and Particulate/Membrane fractions)

  • Primary antibody against PKCδ

  • Secondary antibody (HRP-conjugated)

  • Protein electrophoresis and blotting equipment and reagents

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Culture your cells to the desired confluency.

    • Pre-treat the cells with your optimized concentration of Delcasertib or vehicle control for a specific duration.

    • Stimulate the cells with a PKCδ activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKCδ translocation. Include an unstimulated control group.

  • Cell Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the cytosolic and particulate/membrane fractions according to a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and particulate/membrane fractions onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against PKCδ.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Compare the amount of PKCδ in the cytosolic and particulate/membrane fractions across the different treatment groups. Effective inhibition by Delcasertib should result in a reduced amount of PKCδ in the particulate/membrane fraction in stimulated cells compared to the vehicle-treated, stimulated cells.

IV. Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion / Nucleus GPCR GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_delta_inactive Inactive PKCδ DAG->PKC_delta_inactive Binds & Activates PKC_delta_active Active PKCδ PKC_delta_inactive->PKC_delta_active Downstream Downstream Effectors (e.g., MARCKS, p53) PKC_delta_active->Downstream Phosphorylates PKC_delta_translocated Translocated PKCδ PKC_delta_active->PKC_delta_translocated Translocates to Apoptosis Apoptosis / Necrosis PKC_delta_translocated->Apoptosis Promotes Delcasertib Delcasertib Delcasertib->PKC_delta_active Inhibits Translocation

Caption: PKCδ Signaling Pathway and Point of Delcasertib Inhibition.

G start Start: Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of Delcasertib (e.g., 0.1 µM to 50 µM) start->prepare_dilutions add_treatment Add Delcasertib Dilutions and Controls to Cells prepare_dilutions->add_treatment incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) add_treatment->incubate add_reagent Add Cell Viability Reagent (e.g., CCK-8) incubate->add_reagent measure Measure Absorbance/Fluorescence add_reagent->measure analyze Analyze Data: Plot Dose-Response Curve and Determine EC50 measure->analyze end End: Optimal Concentration Range Identified analyze->end

Caption: Experimental Workflow for Delcasertib Dose-Response Analysis.

G problem Inconsistent or No Effect of Delcasertib? check_concentration Is the Concentration Optimized? problem->check_concentration check_duration Is the Treatment Duration Sufficient? check_concentration->check_duration Yes solution_dose Solution: Perform Dose-Response Experiment check_concentration->solution_dose No check_peptide Is the Peptide Stock Viable? check_duration->check_peptide Yes solution_time Solution: Perform Time-Course Experiment check_duration->solution_time No check_cells Are the Cell Culture Conditions Consistent? check_peptide->check_cells Yes solution_peptide Solution: Prepare Fresh Aliquots, Store Properly check_peptide->solution_peptide No solution_cells Solution: Standardize Seeding Density and Passage Number check_cells->solution_cells No

Caption: Troubleshooting Decision Tree for Delcasertib Experiments.

References

Troubleshooting

Delcasertib Clinical Trials: A Technical Support Resource for Interpreting Negative Results

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the negative results of the Delcasertib clinical trials. Through troubleshoot...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the negative results of the Delcasertib clinical trials. Through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data analysis, this resource aims to offer clarity on the challenges encountered during the clinical development of this selective delta-protein kinase C (δPKC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the pivotal Delcasertib clinical trial?

The PROTECTION AMI trial, a multicenter, double-blind, randomized controlled trial, was the pivotal study for Delcasertib in the context of acute ST-segment elevation myocardial infarction (STEMI). The trial's primary efficacy endpoint was the infarct size as measured by the area under the curve (AUC) of creatine kinase MB fraction (CK-MB). The results showed no statistically significant difference in the primary endpoint between the groups receiving Delcasertib and the placebo group.[1][2][3]

Q2: What was the proposed mechanism of action for Delcasertib in treating myocardial infarction?

Delcasertib is a selective inhibitor of the delta isoform of protein kinase C (δPKC).[1][3] During ischemia and reperfusion, δPKC is activated and translocates to the mitochondria, where it is believed to contribute to cellular injury and apoptosis.[4][5][6] Delcasertib was designed to prevent this translocation and thereby reduce the damage caused by reperfusion injury.[4][5]

Q3: Were there any promising preclinical data for Delcasertib?

Yes, preclinical studies in various animal models of ischemia-reperfusion injury demonstrated that Delcasertib could reduce infarct size, decrease myocyte and endothelial cell damage, and improve recovery of ventricular function.[1][3][5][7] These promising results provided a strong rationale for advancing Delcasertib into clinical trials.

Q4: What are the potential reasons for the discrepancy between the positive preclinical data and the negative clinical trial results?

Several factors may have contributed to the failure of Delcasertib to show efficacy in the clinical setting:

  • Differences between animal models and human pathophysiology: The controlled environment of animal studies, where the timing and extent of ischemia are precisely managed, may not accurately reflect the complexity of acute myocardial infarction in humans.[8]

  • Patient population heterogeneity: The PROTECTION AMI trial enrolled a broad population of patients with anterior STEMI. It is possible that a specific sub-population might have benefited from the treatment, but this effect was diluted in the overall study population. A trend toward improvement was observed in patients with complete artery occlusion (TIMI 0/1 flow) before intervention, suggesting that the timing of reperfusion and drug administration is critical.[8]

  • Dosing and administration route: While the trial tested three different intravenous doses, it is possible that the optimal therapeutic concentration at the site of injury was not achieved in all patients.[1][2][3] Earlier preclinical studies that showed benefit used intracoronary administration, which delivers the drug directly to the affected area.[8]

  • Complexity of reperfusion injury: Ischemia-reperfusion injury is a multifactorial process involving numerous signaling pathways. Targeting only the δPKC pathway may not be sufficient to produce a clinically meaningful reduction in infarct size in humans.

Troubleshooting Guide for Kinase Inhibitor Clinical Trials

This guide addresses common challenges and questions that arise when interpreting negative results from clinical trials of kinase inhibitors, using Delcasertib as a case study.

Question Possible Explanations and Troubleshooting Steps
Why did our kinase inhibitor fail in Phase III despite strong preclinical and Phase II data? Re-evaluate the preclinical models: Did the animal models accurately mimic the human disease state and patient population of the Phase III trial?Analyze the patient population: Was there a sub-group of responders in the Phase II trial that was not specifically targeted in Phase III? Conduct post-hoc analyses of the Phase III data to identify potential responder populations.Review the dosing regimen: Was the dose and schedule in Phase III optimal for target engagement and efficacy? Consider pharmacokinetic and pharmacodynamic (PK/PD) modeling to assess target saturation.Investigate compensatory signaling pathways: Did inhibition of the target kinase lead to the upregulation of alternative survival pathways? This is a common mechanism of resistance to kinase inhibitors.
How can we reconcile the lack of efficacy with evidence of target engagement? Question the role of the target: Is the targeted kinase a critical driver of the disease in the broader patient population, or is it only relevant in a specific subset?Assess the timing of intervention: Was the drug administered at the right point in the disease process to have a meaningful effect? For acute indications like myocardial infarction, the therapeutic window can be very narrow.Consider off-target effects: Could off-target effects of the inhibitor be counteracting its on-target benefits? A thorough off-target screening is crucial.
What are the next steps after a negative clinical trial for a kinase inhibitor? Comprehensive data analysis: Conduct a deep dive into the clinical and biomarker data to understand the reasons for failure. This includes subgroup analyses and correlation of PK/PD with clinical outcomes.Explore combination therapies: Consider if the inhibitor could be effective in combination with other agents that target complementary pathways or overcome resistance mechanisms.Re-evaluate the lead compound: Are there opportunities to optimize the inhibitor's properties (e.g., selectivity, potency, pharmacokinetics) to improve its therapeutic index?Shift focus to a different indication: Could the kinase inhibitor be effective in a different disease where the target plays a more critical role?

Data from the PROTECTION AMI Trial

The following table summarizes the primary endpoint data from the PROTECTION AMI trial.

Treatment GroupNMedian CK-MB AUC (ng·h/mL)p-value vs. Placebo
Placebo2555156-
Delcasertib 50 mg/h2525043NS
Delcasertib 150 mg/h2514419NS
Delcasertib 450 mg/h2525253NS

NS = Not Significant

As the data indicates, there were no statistically significant differences in the primary measure of infarct size between any of the Delcasertib treatment arms and the placebo group.[2]

Experimental Protocols

PROTECTION AMI Clinical Trial Protocol (Abbreviated)
  • Study Design: A multicenter, double-blind, placebo-controlled, randomized clinical trial.

  • Patient Population: Patients presenting with acute anterior ST-segment elevation myocardial infarction (STEMI) within 6 hours of symptom onset and undergoing primary percutaneous coronary intervention (PCI).[1][2][3]

  • Intervention: Patients were randomized to receive an intravenous infusion of placebo or one of three doses of Delcasertib (50, 150, or 450 mg/h). The infusion was initiated before PCI and continued for approximately 2.5 hours.[1][2][3]

  • Primary Endpoint: Infarct size as measured by the area under the curve (AUC) of creatine kinase MB fraction (CK-MB) over 72 hours.[2]

  • Secondary Endpoints: Included ST-segment recovery, left ventricular ejection fraction at 3 months, and major adverse cardiac events.[2]

Representative Preclinical Study Protocol: In Vivo Porcine Model of AMI (Abbreviated)
  • Animal Model: Domestic pigs.

  • Ischemia Induction: The left anterior descending (LAD) coronary artery was occluded for 60 minutes to induce myocardial ischemia.

  • Intervention: A selective δPKC inhibitor was administered via intracoronary infusion at the time of reperfusion.

  • Outcome Measures: Infarct size was determined using triphenyltetrazolium chloride (TTC) staining. Cardiac function was assessed by echocardiography. Apoptosis was measured by caspase-3 activity assays.[7]

Visualizations

δPKC Signaling Pathway in Ischemia-Reperfusion Injury

G cluster_0 Ischemia/Reperfusion cluster_1 Cytosol cluster_2 Mitochondrion Ischemia/Reperfusion Ischemia/Reperfusion PKC_delta_inactive Inactive δPKC Ischemia/Reperfusion->PKC_delta_inactive Activates PKC_delta_active Active δPKC PKC_delta_inactive->PKC_delta_active Mitochondrial_PKC_delta Mitochondrial δPKC PKC_delta_active->Mitochondrial_PKC_delta Translocation Delcasertib Delcasertib Delcasertib->PKC_delta_active Inhibits Translocation Apoptosis Apoptosis & Cell Injury Mitochondrial_PKC_delta->Apoptosis Promotes

Caption: Proposed mechanism of Delcasertib in preventing reperfusion injury.

Experimental Workflow for Preclinical Evaluation

cluster_animal_model Animal Model cluster_intervention Intervention cluster_assessment Assessment Myocardial_Infarction_Induction Induce Myocardial Infarction (e.g., LAD ligation) Reperfusion Reperfusion Myocardial_Infarction_Induction->Reperfusion Drug_Administration Administer Delcasertib (e.g., intracoronary) Infarct_Size Measure Infarct Size (e.g., TTC staining) Drug_Administration->Infarct_Size Cardiac_Function Assess Cardiac Function (e.g., Echocardiography) Drug_Administration->Cardiac_Function Biomarkers Analyze Biomarkers (e.g., Troponin) Drug_Administration->Biomarkers Reperfusion->Drug_Administration

Caption: General workflow for preclinical testing of cardioprotective agents.

Logical Relationship of Clinical Trial Failure Analysis

cluster_reasons Potential Reasons for Failure Negative_Trial_Result Negative Clinical Trial Result (PROTECTION AMI) Animal_Model_vs_Human Disconnect between Animal Models and Human Disease Negative_Trial_Result->Animal_Model_vs_Human Patient_Heterogeneity Patient Population Heterogeneity Negative_Trial_Result->Patient_Heterogeneity Dosing Suboptimal Dosing or Route of Administration Negative_Trial_Result->Dosing Mechanism_Complexity Complexity of Reperfusion Injury Negative_Trial_Result->Mechanism_Complexity

Caption: Key factors to consider when interpreting negative clinical trial outcomes.

References

Optimization

Delcasertib (δPKC Inhibitor) Technical Support Center

Welcome to the technical support center for Delcasertib. This resource is designed for researchers, scientists, and drug development professionals utilizing Delcasertib as a selective δ-protein kinase C (δPKC) inhibitor...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delcasertib. This resource is designed for researchers, scientists, and drug development professionals utilizing Delcasertib as a selective δ-protein kinase C (δPKC) inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is Delcasertib and what is its mechanism of action?

  • A "cargo" peptide (CSFNSYELGSL) derived from the δV1-1 region of δPKC, which is responsible for inhibiting the translocation of activated δPKC to its sites of action.[1]

  • A "carrier" peptide, the HIV-1 transactivator of transcription (TAT) peptide (CYGRKKRRQRRR), which is a cell-penetrating peptide that facilitates the entry of Delcasertib into cells.[1]

The two peptides are linked by a disulfide bond. By preventing the translocation of δPKC, Delcasertib inhibits its downstream signaling pathways.[1]

Q2: What were the key findings from the clinical trials of Delcasertib?

A2: Despite promising preclinical data in animal models of myocardial ischemia-reperfusion injury, Delcasertib failed to demonstrate a significant reduction in cardiac tissue damage in phase 2b clinical trials, such as the PROTECTION-AMI trial.[2][3][4] The trials did not meet their primary endpoints of reducing infarct size, and there were no significant improvements in other clinical outcomes.[2][3][4][5][6][7]

Q3: What are the known limitations of using Delcasertib as a δPKC inhibitor?

A3: The primary limitation is its lack of efficacy in human clinical trials for cardioprotection, which raises questions about its translational potential.[2][3][4] Other limitations, common to peptide-based therapeutics, include:

  • Short half-life: Delcasertib has a very short terminal half-life of 2-5 minutes.[2]

  • Delivery challenges: While the TAT peptide enhances cell penetration, the efficiency of delivery can be variable between cell types and experimental conditions.

  • Potential for off-target effects of the TAT peptide: At higher concentrations, the TAT peptide itself can have biological effects.

Q4: Is Delcasertib selective for δPKC?

Data Presentation

Pharmacokinetic and Solubility Data
ParameterValueReference
Molecular Weight2880.28 g/mol --INVALID-LINK--
FormulationLyophilized powder--INVALID-LINK--
SolubilityH₂O: ~100 mg/mL (~34.28 mM) DMSO: ≥ 100 mg/mL (34.72 mM)--INVALID-LINK--
Storage (Powder)-20°C for up to 1 year; -80°C for up to 2 years--INVALID-LINK--
Storage (Solution)Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[8]
Terminal Half-life2-5 minutes[2]
Clinical Trial Data (PROTECTION-AMI)
Treatment GroupMedian CK-MB AUC (ng·h/mL)
Placebo5156
Delcasertib (50 mg/h)5043
Delcasertib (150 mg/h)4419
Delcasertib (450 mg/h)5253
Data from the PROTECTION-AMI trial for patients with anterior ST-segment elevation myocardial infarction. No statistically significant differences were observed between the groups.[2][3][4][5][6][7]

Experimental Protocols

Protocol 1: Assessment of δPKC Translocation by Immunofluorescence

This protocol provides a general framework for visualizing the effect of Delcasertib on agonist-induced δPKC translocation.

Materials:

  • Cells cultured on glass coverslips

  • Delcasertib

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary antibody against δPKC

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treatment:

    • Pre-treat cells with the desired concentration of Delcasertib or vehicle control for the appropriate time (e.g., 30-60 minutes).

    • Stimulate the cells with a PKC activator (e.g., PMA at 100 nM) for a time known to induce δPKC translocation (e.g., 15-30 minutes).

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-δPKC antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. In untreated or vehicle-treated resting cells, δPKC should have a diffuse cytoplasmic localization. Upon stimulation with a PKC activator, δPKC will translocate to specific cellular compartments (e.g., plasma membrane, mitochondria, nucleus). Effective inhibition by Delcasertib should prevent this translocation, resulting in a diffuse cytoplasmic staining pattern even after stimulation.

Protocol 2: In Vitro δPKC Kinase Activity Assay

This protocol provides a general method to assess the inhibitory effect of Delcasertib on the kinase activity of recombinant δPKC.

Materials:

  • Recombinant active δPKC enzyme

  • Delcasertib

  • PKC substrate (e.g., a specific peptide substrate for δPKC or a general PKC substrate like myelin basic protein)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP (including [γ-³²P]ATP for radioactive detection, or using a non-radioactive detection method)

  • Phosphatase inhibitors

  • Method for detecting substrate phosphorylation (e.g., P81 phosphocellulose paper for radioactive assays, or a specific antibody for phosphorylated substrate for non-radioactive assays)

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the Kinase Assay Buffer, the δPKC substrate, and any necessary co-factors.

  • Inhibitor Pre-incubation: Add varying concentrations of Delcasertib or vehicle control to the reaction tubes.

  • Enzyme Addition: Add the recombinant δPKC enzyme to the reaction tubes. Gently mix and pre-incubate for 10 minutes on ice to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radioactive assay) to each tube.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting the reaction mixture onto P81 phosphocellulose paper).

  • Detection of Phosphorylation:

    • Radioactive method: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Non-radioactive method: Use an ELISA-based format where the phosphorylated substrate is captured and detected with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of inhibition for each Delcasertib concentration compared to the vehicle control and determine the IC50 value.

Troubleshooting Guides

Issue 1: Inconsistent or no inhibition of δPKC translocation observed in immunofluorescence experiments.

Possible Cause Troubleshooting Step
Inefficient cell penetration of Delcasertib The efficiency of TAT-mediated uptake can vary between cell lines and culture conditions.[10] Increase the incubation time or the concentration of Delcasertib. Confirm cellular uptake using a fluorescently labeled version of the peptide if available.
Degradation of Delcasertib Peptides can be susceptible to degradation by proteases in serum-containing media. Prepare fresh solutions of Delcasertib for each experiment. Consider reducing the serum concentration during the treatment period if compatible with your cell line.
Suboptimal timing of treatment and stimulation The short half-life of Delcasertib requires precise timing. Optimize the pre-incubation time with Delcasertib and the duration of agonist stimulation.
Issues with immunofluorescence protocol Ensure proper fixation and permeabilization of your cells. Titrate the primary and secondary antibodies to optimize the signal-to-noise ratio. Include appropriate positive and negative controls.

Issue 2: High background or non-specific bands in Western blot for phosphorylated δPKC substrates.

Possible Cause Troubleshooting Step
Non-specific antibody binding Use a high-quality, validated phospho-specific antibody. Optimize the antibody dilution. Use an appropriate blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies to reduce background).[11]
Phosphatase activity during sample preparation Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the preparation.[11]
Cross-reactivity of the antibody The phospho-motif recognized by the antibody may be present on other proteins. Check the antibody datasheet for known cross-reactivities. If possible, use a more specific antibody or confirm findings with a different antibody targeting another phosphorylation site on the substrate.

Issue 3: Variability in in vitro kinase assay results.

Possible Cause Troubleshooting Step
Instability of Delcasertib in solution Prepare fresh dilutions of Delcasertib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
Recombinant enzyme activity is low or variable Ensure the recombinant δPKC is properly stored and handled to maintain its activity. Use a fresh aliquot of the enzyme for each experiment. Perform a control experiment to check the linearity of the enzyme activity over time.
Issues with the assay components Ensure the ATP concentration is not too high, as this can make it difficult to see competitive inhibition. Optimize the substrate concentration to be near its Km for the enzyme.

Visualizations

Delcasertib_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Cytoplasm Cytoplasm Delcasertib Delcasertib (TAT-δV1-1 peptide) dPKC_active Active δPKC Delcasertib->dPKC_active Inhibits Translocation PKC_activator PKC Activator (e.g., PMA, Growth Factors) dPKC_inactive Inactive δPKC PKC_activator->dPKC_inactive Activates dPKC_inactive->dPKC_active Translocation Translocation dPKC_active->Translocation Downstream_Substrates Downstream Substrates Translocation->Downstream_Substrates Moves to substrates Phosphorylation Phosphorylation Downstream_Substrates->Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Phosphorylation->Cellular_Response

Caption: Mechanism of action of Delcasertib as a δPKC translocation inhibitor.

Experimental_Workflow cluster_Endpoints Endpoint Analysis A 1. Cell Culture (e.g., Cardiomyocytes, Neurons) B 2. Pre-treatment - Delcasertib (various conc.) - Vehicle Control A->B C 3. Stimulation - PKC Activator (e.g., PMA) - Ischemia/Reperfusion model B->C D1 A. δPKC Translocation Assay (Immunofluorescence) C->D1 D2 B. δPKC Activity Assay (Western Blot for p-substrates) C->D2 D3 C. In Vitro Kinase Assay (Recombinant Enzyme) C->D3 In vitro confirmation

Caption: General experimental workflow for evaluating Delcasertib's efficacy.

Logical_Relationship cluster_Reasons Potential Reasons for Discrepancy A Promising Preclinical Data (Animal Models) B Failure in Human Clinical Trials (PROTECTION-AMI) A->B Did not translate to C1 Differences in drug administration (Route, Timing, Dose) C1->B C2 Complexity of human pathophysiology (Comorbidities, Co-medications) C2->B C3 Short half-life of Delcasertib C3->B C4 Variability in TAT-peptide delivery in humans C4->B

Caption: Logical relationship explaining the limitations of Delcasertib.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to PKC Inhibitors: Delcasertib vs. Rottlerin

For researchers and drug development professionals navigating the complex landscape of protein kinase C (PKC) inhibitors, selecting the appropriate tool is paramount for generating reliable and interpretable data. This g...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of protein kinase C (PKC) inhibitors, selecting the appropriate tool is paramount for generating reliable and interpretable data. This guide provides a detailed comparison of two compounds that have been associated with PKC inhibition: Delcasertib, a selective peptide inhibitor of PKCδ, and Rottlerin, a natural product initially believed to be a specific PKCδ inhibitor but now understood to have multiple off-target effects.

Overview and Mechanism of Action

Rottlerin, a natural polyphenol extracted from Mallotus philippinensis, was initially reported to be a specific inhibitor of PKCδ.[2][3] However, a substantial body of evidence now indicates that Rottlerin is not a specific PKC inhibitor and exerts its biological effects through multiple mechanisms.[4][5] It has been shown to be a potent mitochondrial uncoupler, leading to a decrease in cellular ATP levels.[5][6] This reduction in ATP can indirectly affect the activity of numerous kinases, including PKCδ.[5][6] Furthermore, Rottlerin has been demonstrated to inhibit a variety of other kinases and cellular processes, often in a PKCδ-independent manner.[7]

Comparative Data

The following tables summarize the key characteristics and available quantitative data for Delcasertib and Rottlerin.

Table 1: Key Properties of Delcasertib and Rottlerin

FeatureDelcasertibRottlerin
Molecular Class PeptideSmall Molecule (Polyphenol)
Mechanism of Action Selective inhibitor of PKCδ translocationMitochondrial uncoupler, non-specific kinase inhibitor[5][6]
Specificity Highly selective for PKCδ[1]Poor; inhibits multiple PKC isoforms and other kinases, uncouples mitochondria[2][3][5][8]
Primary Research Area Myocardial ischemia-reperfusion injury[9]Cancer, apoptosis, autophagy (often PKCδ-independent)[10][11]
Clinical Development Completed Phase 2b trials; failed to meet primary efficacy endpointsNo clinical trials in humans reported[4]

Table 2: Inhibitory Activity (IC50) of Rottlerin Against Various Kinases

KinaseIC50 (μM)Reference(s)
PKCδ3-6[2][8]
CaM kinase III5.3[8]
PKCα30[2][8]
CKII30[8]
PKCγ40[8]
PKCβ42[8]
PKA78[8]
PKCε80-100[2]
PKCη80-100[2]
PKCζ80-100[2]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of Delcasertib and Rottlerin are visualized in the following diagrams.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion GPCR GPCR PLC PLC GPCR->PLC Signal DAG DAG PLC->DAG PKC_delta_inactive Inactive PKCδ DAG->PKC_delta_inactive Activation PKC_delta_active Active PKCδ PKC_delta_inactive->PKC_delta_active Mito_target Mitochondrial Target PKC_delta_active->Mito_target Translocation Delcasertib Delcasertib Delcasertib->PKC_delta_active Inhibits Translocation Apoptosis Apoptosis Mito_target->Apoptosis

Caption: Proposed mechanism of Delcasertib action on the PKCδ signaling pathway.

cluster_pkc PKC Isoforms cluster_other_kinases Other Kinases cluster_mitochondria Mitochondria Rottlerin Rottlerin PKC_delta PKCδ Rottlerin->PKC_delta Inhibition PKC_alpha PKCα Rottlerin->PKC_alpha Inhibition PKC_beta PKCβ Rottlerin->PKC_beta Inhibition PKC_gamma PKCγ Rottlerin->PKC_gamma Inhibition CaMKIII CaM Kinase III Rottlerin->CaMKIII Inhibition PKA PKA Rottlerin->PKA Inhibition Other ... Rottlerin->Other Mito_uncoupling Mitochondrial Uncoupling Rottlerin->Mito_uncoupling ATP_depletion ATP Depletion Mito_uncoupling->ATP_depletion

Caption: The multifaceted and non-specific effects of Rottlerin.

Experimental Protocols

Below are representative protocols for key assays used to characterize PKC inhibitors.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of a compound on PKCδ activity using a radiolabeled substrate.

Objective: To determine the IC50 of an inhibitor against purified PKCδ.

Materials:

  • Purified recombinant PKCδ

  • PKC substrate peptide (e.g., a peptide derived from a known PKCδ substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Test inhibitor (e.g., Rottlerin)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, lipid activator, and the PKC substrate peptide.

  • Add varying concentrations of the test inhibitor to the reaction mixture.

  • Initiate the kinase reaction by adding purified PKCδ enzyme.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular PKC Translocation Assay

This protocol describes a method to assess an inhibitor's ability to prevent the stimulus-induced translocation of PKCδ from the cytosol to cellular membranes.

Objective: To evaluate the effect of an inhibitor (e.g., Delcasertib) on PKCδ translocation in intact cells.

Materials:

  • Cell line expressing PKCδ (e.g., HEK293, COS7)

  • Cell culture medium and reagents

  • PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Test inhibitor (e.g., Delcasertib)

  • Cell lysis buffer (separating cytosolic and membrane fractions)

  • Protein assay reagents

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for PKCδ

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-incubate the cells with the test inhibitor (Delcasertib) or vehicle control for the desired time.

  • Stimulate the cells with a PKC activator (e.g., PMA) to induce translocation.

  • Wash the cells with ice-cold PBS and harvest.

  • Perform subcellular fractionation to separate the cytosolic and membrane fractions.

  • Determine the protein concentration of each fraction.

  • Resolve equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against PKCδ, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using chemiluminescence and quantify the band intensities.

  • Determine the ratio of membrane-associated to cytosolic PKCδ to assess the extent of translocation and its inhibition.

Summary and Recommendations

Delcasertib represents a highly selective tool for studying the specific roles of PKCδ. Its mechanism of action, inhibiting protein translocation rather than competing with ATP, offers a distinct advantage in terms of specificity. While its clinical development for myocardial infarction was not successful, it remains a valuable research tool for investigating PKCδ-mediated signaling pathways.

Rottlerin , in contrast, should no longer be considered a specific PKCδ inhibitor.[5] Its numerous off-target effects, most notably its function as a mitochondrial uncoupler, can lead to misinterpretation of experimental results.[5][6] Any effects observed with Rottlerin should not be solely attributed to PKCδ inhibition without substantial additional evidence, such as the use of more specific inhibitors like Delcasertib or genetic knockdown/knockout models.

For researchers aiming to specifically dissect the function of PKCδ, Delcasertib is the more appropriate choice. When using Rottlerin, it is crucial to be aware of its pleiotropic effects and to include appropriate controls to account for its non-PKCδ-related activities.

References

Comparative

Unraveling the Downstream Path: A Comparative Guide to Delcasertib-Mediated PKCδ Inhibition

Delcasertib is a selective inhibitor of the delta isoform of protein kinase C (PKCδ).[1] It was developed to reduce the extent of tissue damage during ischemia-reperfusion events, such as those occurring during a myocard...

Author: BenchChem Technical Support Team. Date: November 2025

Delcasertib is a selective inhibitor of the delta isoform of protein kinase C (PKCδ).[1] It was developed to reduce the extent of tissue damage during ischemia-reperfusion events, such as those occurring during a myocardial infarction.[2] The therapeutic rationale is based on the observation that PKCδ translocation to mitochondria during reperfusion injury contributes to cellular apoptosis and necrosis.[2][3] Delcasertib, a peptide designed to mimic the PKCδ binding site on its receptor, competitively inhibits this translocation.[4] While preclinical studies in animal models demonstrated a reduction in infarct size and myocyte damage, large-scale clinical trials in humans did not show a significant therapeutic benefit.[1][5]

This guide delves into the known downstream signaling pathways affected by Delcasertib and provides a comparison with alternative PKCδ inhibitors, offering insights into their mechanisms of action.

Comparative Analysis of PKCδ Inhibitors

To provide a clear comparison, the following table summarizes the key features of Delcasertib and two alternative PKCδ inhibitors, Rottlerin and BJE6-106.

FeatureDelcasertib (KAI-9803)RottlerinBJE6-106
Type of Inhibitor Peptide-based, translocation inhibitorSmall moleculeSmall molecule
Mechanism of Action Selectively disrupts the binding of activated PKCδ to its receptor for activated C-kinase (RACK), preventing its translocation to mitochondria.[4]Initially described as a PKCδ-selective inhibitor, it is now known to have multiple other kinase and non-kinase targets. Its effects can be PKCδ-independent.Potent and selective third-generation PKCδ inhibitor.
Confirmed Downstream Targets/Pathways General prevention of mitochondrial damage and apoptosis.[2] Specific downstream molecular targets are not well-documented in publicly available literature.Induces autophagy through the PKCδ/TG2 axis, which regulates NFκB and Bcl-2. Also exhibits PKCδ-independent effects.Activates the MKK4-JNK-H2AX signaling pathway, leading to caspase-dependent apoptosis.
Reported Biological Effects Cardioprotective in animal models of ischemia-reperfusion injury.[4] Failed to significantly reduce cardiac tissue damage in human clinical trials.[2]Pro-apoptotic and pro-autophagic in various cancer cell lines.Induces apoptosis in cancer cells, particularly those with NRAS mutations.
Selectivity Highly selective for PKCδ.[1]Not highly selective, with numerous off-target effects reported.High selectivity for PKCδ over other PKC isoforms.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Delcasertib Signaling Pathway Ischemia/Reperfusion Ischemia/Reperfusion PKCδ Activation PKCδ Activation Ischemia/Reperfusion->PKCδ Activation PKCδ Translocation to Mitochondria PKCδ Translocation to Mitochondria PKCδ Activation->PKCδ Translocation to Mitochondria Mitochondrial Damage Mitochondrial Damage PKCδ Translocation to Mitochondria->Mitochondrial Damage Apoptosis Apoptosis Mitochondrial Damage->Apoptosis Delcasertib Delcasertib Delcasertib->PKCδ Translocation to Mitochondria

Figure 1. Delcasertib-mediated inhibition of the PKCδ signaling pathway in cardioprotection. Delcasertib prevents the translocation of activated PKCδ to the mitochondria, thereby inhibiting downstream mitochondrial damage and apoptosis induced by ischemia-reperfusion.

G cluster_1 Experimental Workflow for Target Validation Cell Culture/Tissue Preparation Cell Culture/Tissue Preparation Treatment with PKCδ Inhibitor Treatment with PKCδ Inhibitor Cell Culture/Tissue Preparation->Treatment with PKCδ Inhibitor Protein Extraction Protein Extraction Treatment with PKCδ Inhibitor->Protein Extraction Western Blotting Western Blotting Protein Extraction->Western Blotting Kinase Activity Assay Kinase Activity Assay Protein Extraction->Kinase Activity Assay Phosphoproteomics (Mass Spec) Phosphoproteomics (Mass Spec) Protein Extraction->Phosphoproteomics (Mass Spec) Data Analysis Data Analysis Western Blotting->Data Analysis Kinase Activity Assay->Data Analysis Phosphoproteomics (Mass Spec)->Data Analysis Target Validation Target Validation Data Analysis->Target Validation

Figure 2. A generalized experimental workflow for identifying and validating the downstream targets of a PKCδ inhibitor. This multi-pronged approach combines targeted and global analyses to confirm molecular effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the downstream targets of PKCδ inhibitors.

Western Blotting for Phosphorylated Downstream Targets

Objective: To determine the phosphorylation status of a specific protein downstream of PKCδ following inhibitor treatment.

Materials:

  • Cells or tissue lysates treated with Delcasertib or other PKCδ inhibitors.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (specific to the phosphorylated and total forms of the target protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the target protein to normalize for protein loading.

In Vitro Kinase Activity Assay

Objective: To measure the enzymatic activity of a kinase downstream of PKCδ in the presence or absence of a PKCδ inhibitor.

Materials:

  • Purified, active downstream kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/luminescent assays).

  • Kinase reaction buffer.

  • PKCδ inhibitor (Delcasertib, etc.).

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or specific antibodies for ELISA-based assays).

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, the purified downstream kinase, and the specific substrate.

  • Inhibitor Addition: Add the PKCδ inhibitor at various concentrations to the reaction mixture. Include a vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature (usually 30°C) for a specific period.

  • Terminate Reaction: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

Conclusion

While Delcasertib has a well-defined primary mechanism of inhibiting PKCδ translocation, the specific downstream molecular targets that mediate its biological effects remain largely unconfirmed in the public domain. This knowledge gap presents a significant challenge in fully evaluating its therapeutic potential and understanding the reasons for its limited success in clinical trials. In contrast, alternative PKCδ inhibitors like Rottlerin and BJE6-106 have more clearly elucidated downstream signaling pathways, providing a more detailed picture of their mechanisms of action. Further research, potentially employing global phosphoproteomics and other systems biology approaches, is necessary to comprehensively map the downstream signaling network affected by Delcasertib. Such studies would be invaluable for the future development of more effective and targeted PKCδ inhibitors.

References

Validation

cross-validation of Delcasertib's efficacy in different research labs

An In-depth Review of Preclinical Efficacy, Cross-Laboratory Validation, and Clinical Trial Outcomes for the δPKC Inhibitor Delcasertib, with a Comparative Look at Alternative Cardioprotective Strategies. For Researchers...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Preclinical Efficacy, Cross-Laboratory Validation, and Clinical Trial Outcomes for the δPKC Inhibitor Delcasertib, with a Comparative Look at Alternative Cardioprotective Strategies.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This guide provides a comprehensive cross-validation of Delcasertib's efficacy as reported by different research laboratories in preclinical studies. It further contrasts these initial findings with the outcomes of human clinical trials. Additionally, we present a comparative analysis of Delcasertib with other potential cardioprotective agents, offering a broader perspective on the challenges and opportunities in the development of therapies for myocardial infarction.

Delcasertib: Preclinical Efficacy and Cross-Validation

Initial preclinical studies painted a promising picture of Delcasertib's cardioprotective effects. Research from multiple laboratories, primarily associated with the developer KAI Pharmaceuticals and academic collaborators, demonstrated a significant reduction in infarct size in various animal models of myocardial ischemia-reperfusion injury.

Research Laboratory/StudyAnimal ModelDelcasertib (KAI-9803) DoseKey Findings
Chen et al. (2001) [2]Isolated rat cardiomyocytesNot specifiedSelective inhibition of δPKC translocation; demonstrated cardioprotection from ischemia-reperfusion in isolated cells.
Inagaki et al. (2003) In vivo rat model of myocardial infarctionNot specifiedAdministration at the end of ischemia reduced cardiac damage.
Published Preclinical Data Summary [1][3][4]Rat and other animal modelsNot specifiedReduced infarct size, myocyte, and endothelial cellular damage; enhanced recovery of regional ventricular function; improved microvascular flow.

These early studies consistently suggested that Delcasertib could effectively reduce the area of heart muscle damage when administered around the time of reperfusion. The convergence of findings from these initial investigations provided a strong rationale for advancing Delcasertib into clinical development.

Clinical Trials: From Promise to Disappointment

The promising preclinical data led to the initiation of clinical trials to evaluate Delcasertib's efficacy in patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI).

The DELTA-MI Trial

The "Direct Inhibition of delta-Protein Kinase C Enzyme to Limit Total Infarct Size in Acute Myocardial Infarction" (DELTA MI) trial was a first-in-human, dose-escalation study. While not powered for statistical significance, the trial showed encouraging trends.[5]

TrialNumber of PatientsTreatmentPrimary EndpointKey Findings
DELTA-MI [5]154Intracoronary Delcasertib (4 dose cohorts) vs. PlaceboSafety and biomarker endpointsAcceptable safety profile. Consistent, non-significant reductions in creatine kinase-MB (CK-MB) area under the curve (a marker of infarct size) across all dosing cohorts compared to placebo.[5]
The PROTECTION AMI Trial

The larger, multicenter, double-blind, randomized, placebo-controlled Phase 2b "PROTECTION AMI" trial was designed to definitively assess the efficacy of Delcasertib. However, the results were disappointing and ultimately led to the cessation of its development for this indication.[6]

TrialNumber of PatientsTreatmentPrimary Efficacy EndpointKey Findings
PROTECTION AMI [6]1010 (anterior STEMI cohort)Intravenous Delcasertib (50, 150, or 450 mg/h) or PlaceboInfarct size measured by CK-MB area under the curve (AUC)No significant difference in the primary efficacy endpoint between any of the Delcasertib groups and the placebo group.[6] No significant differences in secondary endpoints, including other measures of infarct size and left ventricular ejection fraction at 3 months.[6]

The failure of the PROTECTION AMI trial highlighted the significant challenge of translating promising preclinical findings into clinical success for cardioprotective agents.

Comparative Analysis with Alternative Cardioprotective Agents

The quest for effective treatments for ischemia-reperfusion injury continues, with several other agents targeting different pathways being investigated. The following table provides a comparison of Delcasertib with some of these alternatives, based on available preclinical and clinical data.

AgentMechanism of ActionPreclinical Efficacy (Infarct Size Reduction)Clinical Trial Efficacy (Infarct Size Reduction)
Delcasertib δPKC inhibitorSignificant reduction in animal models.[1][3][4]No significant reduction in the PROTECTION AMI trial.[6]
Necrostatin-1 Inhibitor of necroptosis (a form of programmed necrosis)Significant reduction in mouse and rat models (e.g., from 45.3% to 26.6% in one mouse study).[7][8][9]Clinical data in myocardial infarction is limited.
Ghrelin Peptide hormone with anti-inflammatory and other effectsSignificant reduction in myocardial injury markers and infarct area in rat models.[10][11][12]Further clinical investigation is needed.
AID-Tat peptide L-type calcium channel modulatorSignificantly decreased infarct size and improved contractility in guinea pig and rat models.[13]Not yet extensively tested in large clinical trials for this indication.
Cyclosporine Inhibitor of mitochondrial permeability transition pore (mPTP) openingMeta-analysis of 43 preclinical studies showed an overall reduction in infarct size of 16.09%.[14]A pilot clinical trial showed a smaller infarct size, but larger trials have yielded mixed or negative results.[15][16][17][18]
Exenatide GLP-1 receptor agonistShown to decrease infarct size by approximately 40% in animal models.[19]Clinical trials have shown a reduction in infarct size, particularly in patients treated early after symptom onset.[20][21][22][23]

Experimental Protocols

A critical aspect of evaluating and comparing efficacy data is understanding the methodologies employed in the key experiments.

Preclinical Infarct Size Measurement

A common method for quantifying myocardial infarct size in preclinical animal models is Triphenyltetrazolium Chloride (TTC) staining .

  • Ischemia-Reperfusion Model: Anesthetized animals (e.g., rats, mice) undergo surgical occlusion of a coronary artery (typically the left anterior descending artery) for a defined period (e.g., 30-60 minutes), followed by reperfusion.

  • Heart Extraction and Slicing: After the reperfusion period, the heart is excised and sliced into sections.

  • TTC Staining: The heart slices are incubated in a TTC solution. Viable myocardium, containing active dehydrogenase enzymes, reduces the colorless TTC to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains pale.

  • Image Analysis: The stained slices are photographed, and the areas of viable (red) and infarcted (pale) tissue are quantified using image analysis software. Infarct size is typically expressed as a percentage of the total ventricular area or the "area at risk" (the portion of the ventricle supplied by the occluded artery).

Clinical Infarct Size Measurement

In clinical trials, infarct size is assessed using non-invasive methods:

  • Cardiac Enzyme Analysis: Serial blood samples are taken to measure the levels of cardiac enzymes, such as creatine kinase-MB (CK-MB) and troponin I. The area under the curve (AUC) of the enzyme release over time is proportional to the extent of myocardial damage.[6]

  • Cardiac Magnetic Resonance (CMR): Late gadolinium enhancement (LGE) CMR is a powerful imaging technique to visualize and quantify the extent of myocardial necrosis.[15][20]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Delcasertib's Mechanism of Action

Delcasertib_Mechanism Ischemia/Reperfusion Ischemia/Reperfusion δPKC Activation δPKC Activation Ischemia/Reperfusion->δPKC Activation δPKC Translocation to Mitochondria δPKC Translocation to Mitochondria δPKC Activation->δPKC Translocation to Mitochondria Mitochondrial Damage Mitochondrial Damage δPKC Translocation to Mitochondria->Mitochondrial Damage Cardiomyocyte Death Cardiomyocyte Death Mitochondrial Damage->Cardiomyocyte Death Delcasertib Delcasertib Delcasertib->δPKC Translocation to Mitochondria Inhibits

Caption: Delcasertib inhibits the translocation of activated δPKC to the mitochondria.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_animal_model Animal Model cluster_analysis Analysis Coronary Artery Occlusion (Ischemia) Coronary Artery Occlusion (Ischemia) Drug Administration (e.g., Delcasertib) Drug Administration (e.g., Delcasertib) Coronary Artery Occlusion (Ischemia)->Drug Administration (e.g., Delcasertib) Reperfusion Reperfusion Heart Excision Heart Excision Reperfusion->Heart Excision Drug Administration (e.g., Delcasertib)->Reperfusion TTC Staining TTC Staining Heart Excision->TTC Staining Infarct Size Quantification Infarct Size Quantification TTC Staining->Infarct Size Quantification

Caption: Workflow for assessing cardioprotective drug efficacy in animal models.

Cross-Validation and Clinical Translation Logic

Clinical_Translation_Logic Preclinical Studies (Multiple Labs) Preclinical Studies (Multiple Labs) Consistent Positive Efficacy Data Consistent Positive Efficacy Data Preclinical Studies (Multiple Labs)->Consistent Positive Efficacy Data Phase I/II Clinical Trials (e.g., DELTA-MI) Phase I/II Clinical Trials (e.g., DELTA-MI) Consistent Positive Efficacy Data->Phase I/II Clinical Trials (e.g., DELTA-MI) Proceed Promising but Non-Significant Trends Promising but Non-Significant Trends Phase I/II Clinical Trials (e.g., DELTA-MI)->Promising but Non-Significant Trends Large Phase IIb/III Clinical Trials (e.g., PROTECTION AMI) Large Phase IIb/III Clinical Trials (e.g., PROTECTION AMI) Promising but Non-Significant Trends->Large Phase IIb/III Clinical Trials (e.g., PROTECTION AMI) Proceed Lack of Efficacy Lack of Efficacy Large Phase IIb/III Clinical Trials (e.g., PROTECTION AMI)->Lack of Efficacy Development Halted Development Halted Lack of Efficacy->Development Halted

Caption: The challenging path from preclinical promise to clinical reality.

Conclusion

The story of Delcasertib serves as a salient case study in the complexities of cardiovascular drug development. Despite a strong preclinical rationale and consistent efficacy signals in animal models from various research efforts, Delcasertib ultimately failed to demonstrate a clinical benefit in a large, well-designed clinical trial. This highlights the translational gap that often exists between preclinical and clinical research in cardioprotection.

The ongoing investigation into alternative agents such as necrostatin-1, ghrelin, and exenatide, which target different aspects of the ischemia-reperfusion injury cascade, underscores the continued commitment of the scientific community to address this significant unmet medical need. Future success in this area will likely depend on a deeper understanding of the multifaceted pathophysiology of reperfusion injury in humans and the development of more predictive preclinical models.

References

Comparative

A Comparative Analysis of Delcasertib and Other Selective PKCδ Inhibitors for Efficacy in Cellular and Preclinical Models

For Immediate Release [City, State] – [Date] – This guide provides a comprehensive comparison of the efficacy of Delcasertib and other selective Protein Kinase C delta (PKCδ) inhibitors. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the efficacy of Delcasertib and other selective Protein Kinase C delta (PKCδ) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of PKCδ-mediated signaling pathways and the development of targeted therapeutics. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological and experimental workflows.

Introduction to Delcasertib and PKCδ Inhibition

This guide compares the efficacy of Delcasertib with other notable selective PKCδ inhibitors, including Rottlerin and VTX-27, based on available preclinical data.

Comparative Efficacy of PKCδ Inhibitors

The following table summarizes the in vitro potency of Delcasertib and selected comparator compounds against PKCδ and other PKC isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, providing a quantitative measure of inhibitory efficacy.

CompoundTargetIC50 / Ki (nM)Selectivity ProfileReference
Delcasertib (KAI-9803) PKCδNot available in searched literatureSelective for PKCδ[1]
Rottlerin PKCδ3,000 - 6,000Also inhibits PKCα, β, γ (IC50: 30-42 µM) and other kinases.[3][4]
VTX-27 PKCδ16 (Ki)Highly selective for PKCθ (Ki: 0.08 nM) over PKCδ.[3][5]
Sotrastaurin (AEB071) PKCδ2.1 (Ki)Pan-PKC inhibitor with high potency for PKCθ, β, α, η, and ε as well.[3][4]

Signaling Pathway of PKCδ-Mediated Apoptosis

The following diagram illustrates a simplified signaling pathway involving PKCδ in the induction of apoptosis, a key process modulated by inhibitors like Delcasertib.

PKC_delta_apoptosis PKCδ-Mediated Apoptosis Pathway Stress Stimuli Stress Stimuli PKCδ PKCδ Stress Stimuli->PKCδ Activates Caspase-3 Caspase-3 PKCδ->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Delcasertib Delcasertib Delcasertib->PKCδ Inhibits

Caption: Simplified pathway of PKCδ-mediated apoptosis and the inhibitory action of Delcasertib.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PKCδ inhibitors are provided below.

In Vitro PKC Kinase Assay

This assay measures the phosphotransferase activity of PKCδ to determine the inhibitory potential of test compounds.

Materials:

  • Purified recombinant PKCδ enzyme

  • PKCδ-specific substrate peptide (e.g., a peptide corresponding to the pseudosubstrate region)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphatidylserine and diacylglycerol (for PKC activation)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PKCδ enzyme, substrate peptide, and lipid activators.

  • Add the test compound (e.g., Delcasertib or analogs) at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[6][7][8]

kinase_assay_workflow In Vitro PKC Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification Reaction_Mix Prepare Reaction Mix (Enzyme, Substrate, Buffer, Lipids) Test_Compound Add Test Compound Reaction_Mix->Test_Compound Add_ATP Initiate with [γ-³²P]ATP Test_Compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot_Paper Spot on P81 Paper Incubate->Spot_Paper Wash Wash with Phosphoric Acid Spot_Paper->Wash Count Scintillation Counting Wash->Count Analysis Calculate IC50 Count->Analysis

Caption: Workflow for a radiometric in vitro PKC kinase assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of PKCδ inhibitors on cultured cells.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.[9][10][11][12]

mtt_assay_workflow MTT Cell Viability Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

In Vivo Murine Model of Myocardial Ischemia-Reperfusion Injury

This animal model is used to evaluate the in vivo efficacy of PKCδ inhibitors in protecting against cardiac damage.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).

  • Intubate the mouse and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

  • Maintain the ischemic period for a defined duration (e.g., 30-60 minutes).

  • Administer the test compound (e.g., Delcasertib) intravenously or intraperitoneally at a specified time point before or during reperfusion.

  • Release the ligature to allow reperfusion of the coronary artery.

  • Close the chest cavity and allow the animal to recover.

  • After a set reperfusion period (e.g., 24 hours), euthanize the mouse and excise the heart.

  • Stain the heart (e.g., with TTC staining) to delineate the infarct area (area at risk vs. necrotic tissue).

  • Quantify the infarct size as a percentage of the area at risk or the total left ventricular area.[13][14][15][16][17]

ischemia_reperfusion_model Murine Myocardial Ischemia-Reperfusion Model Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy Ischemia LAD_Ligation LAD_Ligation Thoracotomy->LAD_Ligation Ischemia Drug_Administration Drug_Administration LAD_Ligation->Drug_Administration Reperfusion Reperfusion Drug_Administration->Reperfusion Release Ligature Recovery Recovery Reperfusion->Recovery Euthanasia_Harvest Euthanasia_Harvest Recovery->Euthanasia_Harvest 24h Infarct_Analysis Infarct_Analysis Euthanasia_Harvest->Infarct_Analysis

Caption: Key steps in the murine model of myocardial ischemia-reperfusion injury.

Conclusion

While Delcasertib showed initial promise as a selective PKCδ inhibitor, its clinical development was halted. However, the continued investigation of other selective and pan-PKC inhibitors like Rottlerin, VTX-27, and Sotrastaurin highlights the therapeutic potential of targeting PKCδ in various diseases. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel PKCδ inhibitors and a foundation for future research in this area. The provided visualizations of key pathways and experimental workflows aim to facilitate a clearer understanding of the underlying biology and experimental design.

References

Validation

Delcasertib's Efficacy: A Tale of Two Settings—Promising In Vitro and Preclinical Data Clash with Clinical Disappointment

Delcasertib is a novel peptide-based therapeutic designed to specifically inhibit the translocation of δPKC, a key enzyme implicated in the cellular damage that occurs when blood flow is restored to the heart after a per...

Author: BenchChem Technical Support Team. Date: November 2025

Delcasertib is a novel peptide-based therapeutic designed to specifically inhibit the translocation of δPKC, a key enzyme implicated in the cellular damage that occurs when blood flow is restored to the heart after a period of ischemia (reperfusion injury).[1][2] The drug consists of a peptide that mimics the binding site of δPKC on its anchoring proteins, thereby preventing its movement to critical subcellular locations like the mitochondria, a process known to trigger cell death pathways.[3] This inhibitory peptide is linked to a cell-penetrating peptide derived from the HIV TAT protein, which facilitates its entry into cells.[2]

Quantitative Efficacy: A Comparative Summary

The following tables summarize the key quantitative data available for Delcasertib's efficacy in both in vitro and in vivo models. A notable gap in the publicly available data is a specific IC50 value for the inhibition of δPKC translocation. While consistently described as a "potent and selective inhibitor," a precise concentration for 50% inhibition from a translocation assay is not readily found in the literature.

Parameter Assay Type Result Reference
Mechanism of Action δPKC Translocation InhibitionPotent and selective inhibitor of δPKC translocation.[4]
Cellular Uptake In Vitro Cardiomyocyte StudyTAT-mediated internalization confirmed.[2]
Animal Model Intervention Key Finding Reference
Porcine Model of AMIIntracoronary Delcasertib at reperfusionSignificant reduction in infarct size, improved cardiac function, inhibited troponin T release, and reduced apoptosis.[1]
Rat Model of Ischemia-ReperfusionIntravenous Delcasertib (1 mg/kg)Rapid delivery to cardiac myocytes and endothelial cells. Found to reduce cardiac damage.[2][4]
Various Animal ModelsDelcasertib administrationReduced infarct size, myocyte and endothelial cellular damage, enhanced recovery of regional ventricular function, and improved microvascular flow.[5][6]
Human Clinical Trial (PROTECTION AMI) Intervention Key Finding Reference
Patients with Acute STEMIIntravenous Delcasertib (50, 150, or 450 mg/h)No significant reduction in biomarkers of myocardial injury compared to placebo.[6][7]

Signaling Pathway and Experimental Workflow

The signaling pathway targeted by Delcasertib and a typical experimental workflow for its evaluation are depicted in the diagrams below.

G Delcasertib's Mechanism of Action Ischemia_Reperfusion Ischemia/Reperfusion Injury PKC_delta_activation δPKC Activation Ischemia_Reperfusion->PKC_delta_activation PKC_delta_translocation δPKC Translocation to Mitochondria PKC_delta_activation->PKC_delta_translocation Mitochondrial_Damage Mitochondrial Damage PKC_delta_translocation->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Delcasertib Delcasertib Delcasertib->PKC_delta_translocation Inhibits

Caption: Delcasertib inhibits δPKC translocation to mitochondria.

G Drug Evaluation Workflow: From Lab to Clinic cluster_0 In Vitro Studies cluster_1 In Vivo - Preclinical cluster_2 In Vivo - Clinical Kinase_Assay δPKC Translocation Assay Cell_Viability Cardiomyocyte Viability Assay Kinase_Assay->Cell_Viability Animal_Model Ischemia/Reperfusion Animal Model (e.g., Rat, Pig) Cell_Viability->Animal_Model Infarct_Size Infarct Size Measurement Animal_Model->Infarct_Size Cardiac_Function Cardiac Function Assessment Animal_Model->Cardiac_Function Phase_I_II Phase I/II Clinical Trials (Safety & Preliminary Efficacy) Infarct_Size->Phase_I_II Cardiac_Function->Phase_I_II Phase_III Phase III Clinical Trial (Pivotal Efficacy) Phase_I_II->Phase_III

Caption: A typical workflow for evaluating a cardioprotective drug.

Experimental Protocols

In Vitro δPKC Translocation Inhibition Assay (General Protocol)

While a specific protocol for Delcasertib is not detailed in the available literature, a general approach to assess the inhibition of δPKC translocation using immunofluorescence is as follows:

  • Cell Culture and Treatment: Cardiomyocytes are cultured on coverslips. The cells are then pre-incubated with varying concentrations of Delcasertib for a specified period.

  • Induction of Translocation: Translocation of δPKC is induced by a stimulating agent, such as phorbol 12-myristate 13-acetate (PMA) or by simulating ischemia-reperfusion conditions.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and then incubated with a primary antibody specific for δPKC. A fluorescently labeled secondary antibody is then used for visualization. Mitochondria can be co-stained with a specific marker (e.g., MitoTracker).

  • Microscopy and Analysis: The subcellular localization of δPKC is visualized using fluorescence microscopy. The degree of co-localization between δPKC and mitochondria is quantified using image analysis software to determine the extent of translocation and its inhibition by Delcasertib.

In Vivo Myocardial Ischemia-Reperfusion Model (Rat)

The following is a generalized protocol for creating a myocardial ischemia-reperfusion injury model in rats to evaluate the efficacy of a cardioprotective agent like Delcasertib:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Ischemia and Reperfusion: The ligation is maintained for a specific period (e.g., 30-45 minutes) to induce ischemia, which is confirmed by regional cyanosis of the myocardial surface. The ligature is then released to allow for reperfusion for a set duration (e.g., 2-24 hours).

  • Drug Administration: Delcasertib or a vehicle control is administered, typically intravenously, at a specific time point, such as just before or at the onset of reperfusion.

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye such as Evans blue is perfused to delineate the area at risk (the area that was ischemic). The heart is then sliced and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale. The areas of the infarct and the area at risk are then measured to calculate the infarct size as a percentage of the area at risk.

Discussion: The Disconnect Between Preclinical and Clinical Efficacy

The stark contrast between the promising preclinical data and the disappointing clinical trial results of Delcasertib highlights a significant challenge in cardiovascular drug development. Several factors could contribute to this translational failure:

  • Species Differences: The underlying physiology of ischemia-reperfusion injury and the response to therapeutic interventions can differ significantly between animal models and humans.

  • Comorbidities: Clinical trial participants often have multiple comorbidities (e.g., diabetes, hypertension) that are not typically present in young, healthy animal models. These comorbidities can alter the pathophysiology of myocardial infarction and the response to treatment.

  • Complexity of Human Disease: The timing and nature of coronary artery occlusion and reperfusion in a clinical setting are more variable and complex than in a controlled laboratory experiment.

  • Drug Delivery and Dosing: Achieving the optimal therapeutic concentration of the drug at the target site in the human heart may be more challenging than in smaller animal models.

References

Comparative

A Comparative Guide to Delcasertib and Newer Generation PKC Inhibitors for Researchers

For Immediate Publication Introduction to Protein Kinase C Inhibition Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial mediators in a variety of cellular signaling pathways, regulat...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Introduction to Protein Kinase C Inhibition

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial mediators in a variety of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1][2] Dysregulation of PKC signaling is implicated in numerous diseases, including cancer, cardiovascular conditions, and autoimmune disorders, making PKC a significant therapeutic target.[3][4]

The development of PKC inhibitors has evolved from broad-spectrum agents to more selective molecules targeting specific isoforms. This increased selectivity is critical for enhancing therapeutic efficacy while minimizing off-target effects.[3] This guide will compare the peptide-based inhibitor Delcasertib with newer, small molecule inhibitors that have been developed with the aim of improved isoform specificity and clinical utility.

Delcasertib: A First-Generation PKCδ-Selective Peptide Inhibitor

Delcasertib was primarily investigated for its potential to reduce ischemia-reperfusion injury in patients with acute myocardial infarction.[6] However, despite promising preclinical data, it failed to demonstrate a significant reduction in cardiac tissue damage in a Phase 2b clinical trial, and its development appears to have been discontinued.[6][7]

Newer Generations of Small Molecule PKC Inhibitors

In contrast to the peptide nature of Delcasertib, newer generations of PKC inhibitors are predominantly small molecules. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain. The focus of their development has been on achieving greater selectivity for specific PKC isoforms to improve the therapeutic window.

Key examples of these newer inhibitors include:

  • Enzastaurin (LY317615): A selective inhibitor of PKCβ.[8]

  • Sotrastaurin (AEB071): A pan-PKC inhibitor with high potency for several isoforms, particularly PKCθ.[9]

  • Ruboxistaurin (LY333531): A selective inhibitor of PKCβ.[8]

  • CC-90005: A highly selective inhibitor of PKCθ.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the inhibitory activity and selectivity of these newer generation PKC inhibitors.

Table 1: Inhibitory Potency (IC50/Ki in nM) of Newer Generation PKC Inhibitors against Various PKC Isoforms

InhibitorPKCαPKCβPKCγPKCδPKCεPKCηPKCθ
Enzastaurin 39 (IC50)[8]6 (IC50)[8]83 (IC50)[8]-110 (IC50)[8]--
Sotrastaurin 0.95 (Ki)[9]0.64 (Ki)[9]-2.1 (Ki)[9]3.2 (Ki)[9]1.8 (Ki)[9]0.22 (Ki)[9]
Ruboxistaurin -4.7 (IC50, β1), 5.9 (IC50, β2)[8]-----
CC-90005 >3000 (IC50)--4440 (IC50)>3000 (IC50)-8 (IC50)

Table 2: Clinical Trial Outcomes Summary

InhibitorTherapeutic AreaKey Clinical Trial Findings
Delcasertib Acute Myocardial InfarctionFailed to significantly reduce cardiac tissue damage in a Phase 2b trial (PROTECTION AMI).[6][7]
Enzastaurin Oncology (Lymphoma, Glioblastoma)Failed to meet primary endpoints in several Phase 3 trials. Showed potential benefit in a subpopulation of DLBCL patients with the DGM1 biomarker.
Sotrastaurin Uveal Melanoma, Autoimmune DiseasesShowed limited clinical activity in metastatic uveal melanoma in a Phase 1b trial.
Ruboxistaurin Diabetic RetinopathyShowed some efficacy in delaying vision loss but did not meet the primary endpoint of preventing disease progression in Phase 3 trials.[8]
CC-90005 Autoimmune DiseasesSelected for clinical development based on preclinical efficacy and a favorable safety profile.

Experimental Protocols

A common method for determining the inhibitory activity of PKC inhibitors is the in vitro kinase assay, which measures the phosphorylation of a substrate. Below is a representative protocol for a radiometric protein kinase C assay using P81 phosphocellulose paper.

Radiometric Protein Kinase C Assay Protocol

Objective: To measure the phosphotransferase activity of PKC in the presence of an inhibitor to determine its IC50 value.

Materials:

  • Purified recombinant PKC isozymes

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB)

  • Lipid activator (phosphatidylserine and diacylglycerol)

  • Inhibitor compound (e.g., Delcasertib or a small molecule inhibitor) at various concentrations

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO) and then in ADB.

    • Prepare a substrate cocktail containing the PKC substrate peptide in ADB.

    • Prepare a lipid activator solution and sonicate on ice before use.

    • Prepare the Mg²⁺/ATP cocktail containing unlabeled ATP and [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, add the following in order:

      • 10 µL of the substrate cocktail.

      • 10 µL of the inhibitor solution (or vehicle control).

      • 10 µL of the lipid activator.

      • 10 µL of the purified PKC enzyme (25-100 ng).

    • Pre-incubate the mixture for a short period at 30°C.

    • Initiate the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP cocktail.

    • Incubate the reaction mixture for 10-20 minutes at 30°C.

  • Stopping the Reaction and Measuring Phosphorylation:

    • Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.

    • Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid to wash away unreacted [γ-³²P]ATP.

    • Wash the P81 papers several times with 0.75% phosphoric acid.

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 paper squares into scintillation vials with scintillation fluid.

    • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of PKC Activation

PKC_Activation GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER cPKC Conventional PKC (α, β, γ) DAG->cPKC nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC Ca2 Ca2+ ER->Ca2 Ca2->cPKC Downstream Downstream Substrates cPKC->Downstream nPKC->Downstream Response Cellular Response Downstream->Response

Caption: Classical and Novel PKC activation pathway.

Experimental Workflow for PKC Inhibitor Screening

PKC_Inhibitor_Screening start Start reagents Prepare Reagents: PKC Enzyme, Substrate, [γ-³²P]ATP, Inhibitors start->reagents reaction Set up Kinase Reaction (Enzyme + Substrate + Inhibitor) reagents->reaction initiate Initiate with [γ-³²P]ATP Incubate at 30°C reaction->initiate stop Stop Reaction by Spotting on P81 Paper initiate->stop wash Wash P81 Paper to Remove Unreacted [γ-³²P]ATP stop->wash quantify Quantify Phosphorylation (Scintillation Counting) wash->quantify analyze Data Analysis: Calculate % Inhibition Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for a radiometric PKC inhibitor assay.

Discussion: Peptide vs. Small Molecule Inhibitors

The comparison between Delcasertib and the newer generation inhibitors highlights a fundamental difference in drug design philosophy: peptide-based versus small molecule-based inhibitors.

Peptide Inhibitors (e.g., Delcasertib):

  • Advantages:

    • High Specificity: Peptides can be designed to mimic protein-protein interaction sites, leading to high target specificity and potentially fewer off-target effects.[5] Delcasertib's design, based on a PKCδ-specific sequence, exemplifies this.

    • Diverse Mechanisms: They can act through mechanisms other than ATP competition, such as inhibiting protein translocation, offering novel therapeutic strategies.

  • Disadvantages:

    • Poor Pharmacokinetics: Peptides generally have poor oral bioavailability, are susceptible to proteolytic degradation, and have short plasma half-lives, often requiring intravenous administration.[4]

    • Cell Permeability: Cell penetration can be a major hurdle, although this was addressed for Delcasertib by the inclusion of a cell-penetrating peptide.

    • Manufacturing Costs: The synthesis of complex peptides can be more expensive than for small molecules.

Small Molecule Inhibitors (e.g., Enzastaurin, Sotrastaurin):

  • Advantages:

    • Good Pharmacokinetics: They can often be designed to have good oral bioavailability and longer half-lives, making them more suitable for chronic dosing.

    • Established Development Pathways: The development and manufacturing processes for small molecules are well-established.

  • Disadvantages:

    • Selectivity Challenges: Achieving high selectivity can be difficult due to the conserved nature of the ATP-binding site across the kinome, potentially leading to off-target effects.[5]

    • ATP Competition: As ATP-competitive inhibitors, they must compete with high intracellular concentrations of ATP, which can affect their in vivo efficacy.

Conclusion and Future Directions

Delcasertib represented an innovative approach to achieving PKC isoform selectivity through a peptide-based, translocation-inhibition mechanism. However, its clinical failure underscores the challenges in translating preclinical promise to clinical efficacy, a common theme in the development of cardioprotective agents.

The newer generations of small molecule PKC inhibitors have demonstrated the potential for high potency and improved isoform selectivity, as evidenced by compounds like CC-90005. While these newer agents have also faced clinical setbacks, their development has advanced our understanding of the specific roles of different PKC isoforms in disease. The identification of predictive biomarkers, such as DGM1 for Enzastaurin in DLBCL, may pave the way for more targeted and effective therapeutic strategies.

For researchers, the choice between a peptide-based or small molecule approach will depend on the specific therapeutic context. Peptides may offer unparalleled specificity for certain targets, while small molecules provide more favorable drug-like properties for many applications. Future research may also explore hybrid approaches that combine the advantages of both modalities. The continued exploration of diverse chemical scaffolds and mechanisms of action will be crucial in unlocking the full therapeutic potential of PKC inhibition.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Delcasertib

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides essential safety and logistical information for handling Delcasertib in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals. As a specific Safety Data Sheet (SDS) for Delcasertib is not publicly available, these guidelines are based on general best practices for handling peptide compounds with unknown toxicological properties.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling Delcasertib to minimize exposure and prevent contamination.[2][3][4][5][6] The following table summarizes the recommended PPE.

EquipmentType/SpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes and airborne particles.[6][7][8]
Hand Protection Disposable nitrile gloves.Prevents skin contact with the compound.[6][7][8]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[3][6]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Minimizes inhalation of the compound.

Operational Plans

Storage

Proper storage is crucial to maintain the stability and integrity of Delcasertib.

FormStorage TemperatureAdditional Requirements
Lyophilized Powder -20°C for long-term storage.Store in a dry, dark place. Avoid moisture.[1][2][9]
In Solution -80°C for up to 1 year.Aliquot to avoid repeated freeze-thaw cycles. Use sterile buffers (pH 5-6) for reconstitution.[1][9]
Handling

Handle Delcasertib in a designated area of the laboratory. Avoid direct contact, inhalation, and ingestion. Use sterile equipment to prevent contamination.[2][3]

Reconstitution

For reconstitution, use sterile, high-purity water or an appropriate buffer. If the peptide does not readily dissolve, sonication may be used to aid dissolution.[9]

Disposal Plan

Dispose of Delcasertib and any contaminated materials as chemical waste in accordance with all local, state, and federal regulations. Do not dispose of Delcasertib down the drain or in the regular trash.[2][3] All disposable labware that has come into contact with Delcasertib should be considered contaminated and disposed of accordingly.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the general workflow for handling Delcasertib should follow the steps outlined in the diagram below.

Visualizations

Delcasertib Handling Workflow

G Delcasertib Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean and sterile workspace A->B C Allow Delcasertib vial to reach room temperature B->C D Reconstitute Delcasertib with appropriate sterile solvent C->D E Use in experimental procedure D->E F Dispose of unused Delcasertib solution as chemical waste E->F G Dispose of contaminated labware (e.g., pipette tips, tubes) as chemical waste F->G H Clean and decontaminate work surfaces G->H I Remove and dispose of PPE properly H->I

Caption: A workflow diagram for the safe handling of Delcasertib.

Delcasertib Signaling Pathway

Delcasertib is a selective inhibitor of the delta isoform of protein kinase C (PKCδ). It functions by preventing the translocation of PKCδ, thereby inhibiting its downstream signaling.

G Delcasertib Mechanism of Action cluster_pathway PKCδ Signaling Pathway cluster_intervention Intervention A Upstream Activators (e.g., Ischemia-reperfusion) B PKCδ Activation A->B C PKCδ Translocation to Mitochondria B->C D Downstream Effects (e.g., Myocardial Injury) C->D E Delcasertib E->C Inhibits

Caption: The signaling pathway inhibited by Delcasertib.

References

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